L-Proline, 5-oxo-, compd. with chitosan
Description
Nomenclature and Contextualization within Chitosan (B1678972) Derivatives
The naming and classification of this compound are rooted in the broader history of chitosan research and the systematic modification of this versatile biopolymer.
The journey to understanding L-Proline, 5-oxo-, compd. with chitosan begins with the discovery of its parent polymer. Chitin (B13524) was first identified in mushrooms by French professor Henri Braconnot in 1811. nih.govstreetdirectory.com Subsequently, in 1859, Rouget discovered that chitin could be chemically modified to produce a soluble form, which was later named "chitosan" by Hoppe-Seyler in 1894. streetdirectory.comiaea.org The development of chitosan derivatives is a more recent endeavor, driven by the desire to enhance its properties for various applications. nih.gov The specific synthesis of this compound is a part of this ongoing effort to functionalize chitosan, though a precise date of first synthesis is not prominently documented, it is recognized as a salt formed through the interaction of chitosan with 5-oxo-L-proline. vulcanchem.com
The compound is known by several names in scientific literature and commercial applications. Its formal chemical name is this compound. vulcanchem.com However, it is more commonly referred to by its synonyms, which include Chitosan Pyrrolidonecarboxylate and Chitosan PCA. vulcanchem.comspecialchem.com The term "PCA" is an abbreviation for pyrrolidone carboxylic acid, which is another name for 5-oxoproline. These synonyms are often used interchangeably in research and product information.
Below is a table of the common chemical names and synonyms for the compound.
| Name Type | Name |
| Formal Chemical Name | This compound |
| Synonym | Chitosan Pyrrolidonecarboxylate |
| Synonym | Chitosan PCA |
| CAS Number | 117522-93-7 |
Structural Characterization and Polymeric Architecture
Chitosan is a linear polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine, linked by β-(1,4)-glycosidic bonds. nih.gov The key variables that define a specific chitosan sample are its molecular weight (MW) and its degree of deacetylation (DD). nih.govresearchgate.net
The degree of deacetylation (DD) represents the percentage of N-acetyl-D-glucosamine units that have been converted to D-glucosamine. This parameter is crucial as it determines the density of primary amino groups along the chitosan chain, which are the sites for protonation and interaction. nih.gov The DD of chitosan can vary widely, typically ranging from 67% to 95.7%. researchgate.net
The molecular weight (MW) of chitosan is also highly variable and depends on the source of the chitin and the processing conditions used for deacetylation. researchgate.net Commercially available chitosans can have molecular weights ranging from low (around 3,800 to 20,000 Da) to high (over 1,100 kDa). nih.govresearchgate.net This variability in both DD and MW significantly influences the physicochemical properties of the final this compound. vulcanchem.com
The following table summarizes the typical ranges for the key parameters of the chitosan backbone.
| Parameter | Typical Range | Significance |
| Degree of Deacetylation (DD) | 67% - 95.7% researchgate.net | Influences the number of available amino groups for interaction. nih.gov |
| Molecular Weight (MW) | 3,800 Da - >1,100 kDa nih.govresearchgate.net | Affects the overall size and polymeric properties of the complex. vulcanchem.com |
The second component of the complex is 5-oxo-L-proline, also known as L-pyroglutamic acid. vulcanchem.comnih.gov It is a derivative of the amino acid L-proline. Structurally, it is a five-membered lactam, a cyclic amide, containing a carboxylic acid group. ebi.ac.uk The "L" designation in its name refers to its specific stereochemistry, which is the naturally occurring form. ebi.ac.uk This specific spatial arrangement of atoms is a critical aspect of its chemical identity. In the context of the compound with chitosan, the 5-oxo-L-proline moiety exists as the pyroglutamate (B8496135) anion.
The association between the chitosan backbone and the 5-oxo-L-proline moiety is non-covalent in nature. vulcanchem.com It is primarily an ionic complex formed through electrostatic interactions. vulcanchem.comnih.gov In an acidic solution, the primary amino groups (-NH2) on the glucosamine (B1671600) units of the chitosan chain become protonated, acquiring a positive charge (-NH3+). nih.gov The carboxylic acid group on 5-oxo-L-proline, in turn, deprotonates to form a negatively charged carboxylate ion (-COO-). The electrostatic attraction between the positively charged chitosan backbone and the negatively charged pyroglutamate anions results in the formation of the stable, water-soluble complex. vulcanchem.com
Nature of the Association: Ionic Complexation and Non-Covalent Bonding
Electrostatic Interactions
The primary driving force for the formation of the this compound is the strong electrostatic attraction between the two components. nih.gov Chitosan, in an acidic to neutral environment, behaves as a polycationic polymer. nih.gov The pKa of its amino groups is approximately 6.5, meaning that at pH values below this, a significant portion of the primary amine functions (-NH₂) on the D-glucosamine units become protonated, acquiring a positive charge (-NH₃⁺). nih.gov
Conversely, L-pyroglutamic acid possesses a carboxylic acid group, which deprotonates to form a negatively charged carboxylate ion (-COO⁻). The complex is formed when the positively charged chitosan polymer and the negatively charged pyroglutamate ions attract each other, creating strong ionic bonds. vulcanchem.com The stability and formation of these polyelectrolyte complexes are highly dependent on the pH of the solution, which dictates the ionization state of both the amine and carboxylic acid groups. nih.gov Optimal complexation occurs at a pH where both molecules are sufficiently charged to interact effectively. vulcanchem.comnih.gov
| Interacting Group | Molecule | Charge in Complex | Interaction Type |
| Amino Group (-NH₃⁺) | Chitosan | Positive (Cationic) | Ionic Bonding |
| Carboxylate Group (-COO⁻) | L-Pyroglutamic Acid | Negative (Anionic) | Ionic Bonding |
Hydrogen Bonding Networks
Beyond the principal electrostatic forces, hydrogen bonding networks play a significant role in the structure and stability of the chitosan-pyroglutamate complex. nih.govmdpi.com Both molecules are rich in functional groups that can act as hydrogen bond donors and acceptors. researchgate.net
Chitosan possesses abundant hydroxyl (-OH) and amine (-NH₂) groups along its polysaccharide chain, both of which are excellent hydrogen bond donors. researchgate.netresearchgate.net The oxygen atoms in the hydroxyl groups and the glycosidic linkages can also act as hydrogen bond acceptors. L-pyroglutamic acid contains a carbonyl group (C=O) within its lactam ring and another in its carboxylate group, both of which are effective hydrogen bond acceptors. The N-H group in the lactam ring can serve as a hydrogen bond donor.
| Functional Group | Molecule | H-Bonding Role | Potential H-Bonding Partner |
| Hydroxyl (-OH) | Chitosan | Donor & Acceptor | Carbonyl (C=O) or Carboxylate (-COO⁻) of Pyroglutamate |
| Amine/Ammonium (B1175870) (-NH₂/-NH₃⁺) | Chitosan | Donor | Carbonyl (C=O) or Carboxylate (-COO⁻) of Pyroglutamate |
| Lactam N-H | L-Pyroglutamic Acid | Donor | Hydroxyl (-OH) or Ether oxygen of Chitosan |
| Carbonyl (C=O) | L-Pyroglutamic Acid | Acceptor | Hydroxyl (-OH) or Amine (-NH₂) of Chitosan |
| Carboxylate (-COO⁻) | L-Pyroglutamic Acid | Acceptor | Hydroxyl (-OH) or Amine (-NH₂) of Chitosan |
Role of Hydrophobic Interactions and Van der Waals Forces
While electrostatic interactions and hydrogen bonds are the dominant forces, hydrophobic interactions and van der Waals forces also contribute to the stabilization of the complex. nih.govmdpi.com These non-covalent interactions are weaker and act over shorter distances but are collectively significant.
Hydrophobic interactions can occur between the less polar regions of the molecules. For instance, the pyranose rings of the chitosan backbone and the aliphatic ring structure of pyroglutamic acid can engage in hydrophobic associations. nih.gov The tendency of these nonpolar surfaces to minimize contact with the aqueous environment can influence the final three-dimensional conformation of the complex, promoting a more compact structure. mdpi.comresearchgate.net The strength and relevance of these hydrophobic interactions can be influenced by the molecular weight of the chitosan used. nih.gov
Properties
CAS No. |
117522-93-7 |
|---|---|
Molecular Formula |
C8H13FO2 |
Synonyms |
L-Proline, 5-oxo-, compd. with chitosan |
Origin of Product |
United States |
Synthetic Strategies and Advanced Preparation Methodologies
Direct Complexation and Salt Formation Techniques
The most direct route to synthesizing L-Proline, 5-oxo-, compd. with chitosan (B1678972) is through the formation of a salt. This process leverages the basic nature of the primary amine groups on the chitosan polymer and the acidic nature of the carboxylic acid group on 5-oxo-L-proline (pyroglutamic acid). The resulting product is a polyelectrolyte complex where the pyroglutamate (B8496135) anion is ionically bonded to the protonated ammonium (B1175870) cation of the chitosan backbone. vulcanchem.com This non-covalent interaction effectively disrupts the strong intermolecular hydrogen bonding within the native chitosan structure, thereby improving its solubility in aqueous media. vulcanchem.commdpi.com
Reaction Conditions and Stoichiometry
The formation of the chitosan-pyroglutamate salt is achieved by reacting chitosan with 5-oxo-L-proline. vulcanchem.com The reaction involves the protonation of the free amino groups on the C-2 position of the glucosamine (B1671600) units in the chitosan chain by the carboxylic acid of 5-oxo-L-proline. vulcanchem.comnih.gov This creates a salt through ionic bonding. The addition of 5-oxo-L-proline is typically done stoichiometrically relative to the available amine groups on the chitosan polymer to ensure efficient complexation. vulcanchem.com In some general procedures for creating similar chitosan-amino acid salts, chitosan is first swollen in deionized water before the slow addition of the amino acid, followed by a prolonged stirring period of up to 24 hours at room temperature to ensure a complete reaction. researchgate.net
Solvent Systems and pH Optimization
A critical parameter in the synthesis is the choice of solvent and the control of pH. Chitosan is famously insoluble in water and neutral or alkaline solutions but becomes soluble in acidic environments. nih.govnih.gov Therefore, the reaction is conducted in an acidic aqueous solution. A common solvent system is dilute acetic acid, for instance at a concentration of 1% v/v, which serves to dissolve the chitosan and facilitate its interaction with 5-oxo-L-proline. vulcanchem.com
The pH of the reaction medium is a crucial factor that must be carefully controlled. Optimal complexation for the chitosan-pyroglutamate salt is reported to occur in a narrow pH range of 3.9 to 4.0. vulcanchem.com This specific pH represents a balance between ensuring sufficient protonation and solubility of the chitosan polymer while also maintaining the 5-oxo-L-proline in its appropriate ionic state for the reaction. vulcanchem.com
Temperature Control and Reaction Kinetics
Temperature is another key variable that influences the rate and outcome of the complexation reaction. The synthesis is typically performed at elevated temperatures, generally within the range of 50–70°C. vulcanchem.com Operating within this temperature window enhances the reaction kinetics, leading to a more efficient and rapid formation of the chitosan salt. However, it is important to avoid excessively high temperatures, as this can lead to the thermal degradation of the chitosan polymer backbone, compromising the integrity and molecular weight of the final product. vulcanchem.com
Precipitation and Purification Protocols
Following the reaction, the L-Proline, 5-oxo-, compd. with chitosan is recovered from the solution. The standard protocol involves inducing precipitation of the product by altering the pH of the reaction mixture. This is typically achieved by adding an alkaline solution, such as sodium hydroxide (B78521) (NaOH), which deprotonates the excess acid and reduces the solubility of the newly formed chitosan salt, causing it to precipitate out of the solution. vulcanchem.com
The resulting solid precipitate is then collected, usually by filtration. vulcanchem.com To ensure the removal of unreacted starting materials and any byproducts, the collected product is subjected to washing steps. A common method involves washing the fibrous precipitate with a solvent like anhydrous ethanol. researchgate.net The final step is the drying of the purified product, often under a vacuum, to yield the final off-white or yellowish powder. vulcanchem.comresearchgate.net
| Parameter | Condition | Purpose | Source |
| Solvent | Dilute Acetic Acid (e.g., 1% v/v) | To dissolve chitosan and facilitate reaction. | vulcanchem.com |
| pH | 3.9–4.0 | Optimal balance for chitosan solubility and 5-oxo-L-proline ionization. | vulcanchem.com |
| Temperature | 50–70°C | To enhance reaction kinetics without degrading the chitosan polymer. | vulcanchem.com |
| Precipitating Agent | Alkaline solutions (e.g., NaOH) | To insolubilize the chitosan salt for recovery. | vulcanchem.com |
| Purification | Filtration and washing (e.g., with ethanol) | To remove impurities and unreacted reagents. | vulcanchem.comresearchgate.net |
Derivatization Approaches for Enhanced Functionality
Beyond the formation of simple ionic salts, more robust and permanent modifications of chitosan can be achieved through derivatization, which involves the formation of covalent bonds. nih.govresearchgate.net These chemical modifications are pursued to introduce new functionalities and permanently alter the polymer's properties.
Covalent Grafting of 5-oxo-L-Proline Analogues to Chitosan
A significant derivatization strategy involves the covalent grafting of molecules onto the chitosan backbone. In the context of 5-oxo-L-proline, this can be accomplished by forming an amide bond between the carboxylic acid group of the molecule and the primary amine groups of chitosan. researchgate.net This type of reaction, known as acylation, results in a stable, covalently linked structure that is less susceptible to dissociation with changes in pH compared to its ionically bonded salt counterpart. mdpi.com
The formation of the amide linkage typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by chitosan's amine group. This process creates a derivative with fundamentally different chemical characteristics from the simple salt. Such covalent modifications have been explored for attaching various small molecules, including amino acid analogues, to chitosan surfaces to control interactions with biological systems. researchgate.net This approach allows for the creation of advanced biomaterials where the functionality of the grafted molecule is permanently integrated into the polysaccharide structure.
Modifications of Chitosan Prior to Complexation
To enhance the properties and reactivity of chitosan for complexation with 5-oxo-L-proline, various chemical modifications can be undertaken. These modifications aim to improve solubility, introduce specific functional groups, and control the degree of substitution, ultimately influencing the characteristics of the final compound.
Common modification strategies include:
Carboxylation: Introducing carboxyl groups (-COOH) to the chitosan backbone can be achieved using reagents like glyoxylic acid or chloroacetic acid. nih.gov This modification can enhance the water solubility and biocompatibility of chitosan. nih.gov
Esterification: Reactions with oxygen-containing mineral acids or their derivatives can produce esterified chitosan, potentially improving its adsorption and antibacterial properties. nih.gov
Alkylation: The introduction of alkyl groups can alter the solubility of chitosan. For instance, O-alkylation has been shown to reduce crystallinity and improve solubility in acetic acid. nih.gov
Grafting: Polymer chains can be grafted onto the chitosan backbone. For example, chitosan has been grafted with polymers like poly(methyl methacrylate) and poly(N-isopropylacrylamide) (PNIPAm) to impart specific properties. nih.govmdpi.com The "grafting from" method, such as atom-transfer radical polymerization, and the "grafting onto" method, often involving carbodiimide (B86325) chemistry, are two primary approaches. nih.gov
Thiolation: The introduction of thiol groups can create thiolated chitosan derivatives with enhanced mucoadhesive properties. mdpi.com
Succinylation: Reaction with succinic anhydride (B1165640) can yield N-succinyl chitosan, altering its physicochemical properties. mdpi.comresearchgate.net
These modifications can be tailored to achieve desired characteristics in the final this compound, expanding its potential applications.
Influence of Chitosan Source and Pre-treatment on Synthesis Yield and Product Quality
The source of chitin (B13524), from which chitosan is derived, and the subsequent pre-treatment processes significantly impact the quality and yield of the final this compound. Chitin is a naturally occurring polymer found in the exoskeletons of crustaceans (like shrimp and crabs), insects, and the cell walls of fungi. nih.govdoaj.orgresearchgate.net The properties of the resulting chitosan are intrinsically linked to its origin. nih.gov
Key parameters of chitosan that are influenced by its source and pre-treatment include:
Degree of Deacetylation (DDA): This refers to the percentage of N-acetyl-D-glucosamine units that have been converted to D-glucosamine units. The DDA is a critical factor affecting chitosan's solubility, biodegradability, and reactivity. nih.govdoaj.org For instance, chitosan with a higher DDA is often sought for creating films with high tensile strength, while a DDA between 45-55% results in a material that is highly soluble in water and weak acids. nih.gov The DDA can be determined using techniques like infrared spectroscopy and NMR. nih.gov
Molecular Weight (Mw): The chain length of the chitosan polymer, or its molecular weight, also plays a crucial role in its properties. nih.govdoaj.org High molecular weight chitosan is often used for applications like drug delivery systems and tissue engineering scaffolds, while low molecular weight chitosan is suitable for applications such as gene delivery and as a plant growth stimulator. nih.gov
Crystallinity: The crystalline structure of chitosan, which can be influenced by its source and processing, affects its solubility and reactivity. glycopedia.eu
The extraction of chitin and its conversion to chitosan involves steps such as demineralization, deproteinization, and deacetylation. researchgate.net The conditions of these processes, including the type and concentration of chemicals used, temperature, and reaction time, must be carefully controlled to produce chitosan with the desired characteristics for subsequent complexation with 5-oxo-L-proline. The quality of the raw chitin source and the rigor of the pre-treatment directly translate to the purity, structural integrity, and ultimately the performance of the synthesized this compound. nih.gov
Advanced Spectroscopic and Microscopic Characterization of Synthesized Compounds
A comprehensive understanding of the structural and morphological properties of this compound is crucial for its development and application. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of chitosan and its derivatives. Both ¹H and ¹³C NMR are utilized to confirm the structure and determine key parameters like the degree of deacetylation (DDA). nih.govresearchgate.net
In the context of this compound, NMR is essential for:
Confirming Covalent Modifications: When chitosan is chemically modified prior to complexation, NMR can verify the successful grafting or substitution of functional groups. researchgate.net For instance, in succinylated chitosan, new signals corresponding to the succinyl protons can be observed in the ¹H NMR spectrum. researchgate.net
Investigating Polymer Interactions: 2D NMR techniques, such as N(CA)CX and hCH correlation spectra, can provide insights into the interactions between chitosan and other molecules, including the spatial proximity of different functional groups. nih.gov This can be particularly useful for understanding the nature of the complexation between the chitosan and pyroglutamic acid moieties.
Analyzing Structural Polymorphism: Solid-state NMR can reveal details about the different structural forms (polymorphs) of chitin and chitosan within a sample, which can be influenced by the source and processing of the material. nih.govosti.gov
Table 1: Representative NMR Data for Chitosan and its Derivatives
| Nucleus | Compound | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | Chitosan | ~3.1 | H-2 of GlcN | researchgate.net |
| ¹H | Chitosan | ~2.0 | CH₃ of GlcNAc | researchgate.net |
| ¹H | N-succinylated glycol chitosan | 2.48, 2.62 | Succinic protons | researchgate.net |
| ¹³C | Chitin | Multiple signals | C1-C6 of GlcNAc | nih.gov |
| ¹³C | Chitosan | Multiple signals | C1-C6 of GlcN | nih.gov |
Note: Chemical shifts can vary depending on the solvent, temperature, and specific derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. nih.gov In the analysis of this compound, FTIR is invaluable for confirming the presence of key chemical bonds and monitoring the success of the complexation and any prior modifications.
Key spectral features for chitosan and its complex include:
Chitosan's Characteristic Peaks: The FTIR spectrum of chitosan typically shows a broad band around 3400-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations. curresweb.com Peaks around 1655 cm⁻¹ and 1601 cm⁻¹ are attributed to the amide I (C=O stretching of the acetyl group) and amine (N-H bending) groups, respectively. curresweb.com The saccharide structure is indicated by peaks around 899 and 1153 cm⁻¹. curresweb.com
Evidence of Complexation: The formation of the complex with 5-oxo-L-proline is expected to alter the FTIR spectrum. The interaction between the carboxylic acid group of pyroglutamic acid and the amino group of chitosan should lead to changes in the regions associated with these functional groups. For example, the formation of an ammonium carboxylate salt would likely shift the positions and intensities of the N-H bending and C=O stretching vibrations.
Confirmation of Modifications: If chitosan is modified prior to complexation, FTIR can confirm the introduction of new functional groups. For instance, the grafting of an amino acid like aspartic acid onto chitosan introduces a characteristic amide linkage peak around 1747 cm⁻¹. scielo.org.mx
Table 2: Key FTIR Absorption Bands for Chitosan and its Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Compound | Reference |
| ~3400-3500 | O-H and N-H stretching | Chitosan | curresweb.com |
| ~1655 | Amide I (C=O stretch) | Chitosan | curresweb.com |
| ~1601 | N-H bending (amine) | Chitosan | curresweb.com |
| ~1153, 899 | Saccharide structure | Chitosan | curresweb.com |
| ~1747 | Amide linkage (-CONH) | Chitosan-g-Aspartic acid | scielo.org.mx |
X-ray Diffraction (XRD) for Crystalline Structure and Amorphous Content
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. taylorfrancis.com Chitosan is a semi-crystalline polymer, and its degree of crystallinity can significantly influence its physical properties and reactivity. taylorfrancis.com
In the study of this compound, XRD is used to:
Determine Crystallinity: The XRD pattern of chitosan typically exhibits characteristic peaks, for example, around 2θ values of 10° and 20°. researchgate.net The sharpness and intensity of these peaks provide information about the degree of crystallinity.
Assess Complexation Effects: The formation of the complex with 5-oxo-L-proline can disrupt the regular packing of the chitosan chains, leading to a decrease in crystallinity. vulcanchem.com This would be observed as a broadening of the diffraction peaks or a reduction in their intensity.
Analyze Polymorphism: Chitin and chitosan can exist in different crystalline forms (polymorphs), such as α- and β-chitin, which have different unit cell parameters and chain arrangements. glycopedia.eu XRD can be used to identify the specific polymorph present.
Investigate Nanocomposites: For composite materials, XRD can help identify the crystalline phases of each component and assess any changes in their structure due to interactions within the composite. nih.govresearchgate.net
Table 3: Typical XRD Peak Positions for Chitosan
| 2θ (degrees) | Crystalline Plane | Observation | Reference |
| ~10 | (020) | Crystalline peak in many chitosan samples | researchgate.net |
| ~20 | (110) | Stronger, characteristic crystalline peak | researchgate.net |
| 16.5, 18 | - | Peaks in chitosan-acetic acid salts | scialert.net |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale.
For this compound, these techniques provide critical information on:
Surface Morphology: SEM reveals the surface texture of the material. Pure chitosan films can appear smooth and homogenous, sometimes with crystalline structures visible. scialert.net The formation of the complex or other modifications can lead to changes in surface morphology, such as increased porosity. scialert.netcore.ac.uk
Particle Size and Shape: When the compound is prepared in the form of nanoparticles or microparticles, SEM and TEM are essential for determining their size, size distribution, and shape (e.g., spherical). core.ac.ukmdpi.com
Nanostructure and Dispersion: TEM can provide higher resolution images, revealing the internal structure and the dispersion of components in a composite material. For example, in chitosan-based nanocomposites, TEM can show the distribution of nanoparticles within the polymer matrix. mdpi.com
Porosity: The porous structure of hydrogels and scaffolds made from chitosan and its derivatives can be visualized using SEM, which is important for applications like drug delivery and tissue engineering. mdpi.com
Thermal Analysis (e.g., TGA, DSC) for Thermal Stability and Transitions
Thermal analysis techniques are crucial for determining the stability and degradation profile of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into how the material behaves with increasing temperature.
Thermogravimetric analysis of chitosan typically reveals a two-stage degradation process. The initial weight loss, occurring between 38°C and 132°C, is attributed to the evaporation of absorbed and bound water. researchgate.net The major decomposition of the chitosan polymer backbone occurs at higher temperatures, often starting around 280°C to 300°C and peaking near 380°C. ste-mart.comresearchgate.net The thermal stability of chitosan is influenced by factors such as its molecular weight, degree of deacetylation (DA), and crystallinity index (CI), with higher crystallinity often correlating with greater thermal stability. researchgate.net
When chitosan is salified with an organic acid, as in the case of this compound, the thermal profile is altered. DSC thermograms of chitosan salts, such as chitosan acetate (B1210297) and lactate, show broad endothermic peaks in the range of 70-120°C, corresponding to water loss. mdpi.com This initial dehydration step is consistent with the hydrophilic nature of the salt. An additional endotherm may appear at higher temperatures (e.g., 150-200°C for chitosan acetate), which is associated with more complex thermal events preceding the main polymer decomposition. mdpi.com The formation of the salt disrupts the crystalline structure of chitosan, leading to a more amorphous state, which can lower the onset temperature of thermal degradation compared to the original, more crystalline chitosan. researchgate.net Studies on chitosan modified with other organic molecules, such as cinnamic acid, have also shown that the modified polymer can be less thermally stable than the parent chitosan. scirp.org
Based on these findings for analogous chitosan salts, the TGA curve for this compound is expected to show an initial weight loss from moisture, followed by the decomposition of the pyroglutamic acid moiety and the chitosan backbone. The DSC thermogram would likely exhibit a broad endotherm at low temperatures for dehydration and potentially other transitions before the main exothermic decomposition peak.
Table 1: Representative Thermal Events for Chitosan and its Salts
| Material | Technique | Observed Thermal Event | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Chitosan | TGA | Initial water loss | 38 - 132 | researchgate.net |
| Chitosan | TGA | Main decomposition | 300 - 380 | ste-mart.com |
| Chitosan | DSC | Dehydration (Endotherm) | 77 - 81 | acs.org |
| Chitosan | DSC | Decomposition (Exotherm) | 303 - 305 | acs.org |
| Chitosan Acetate Salt | DSC | Dehydration (Endotherm) | 70 - 120 | mdpi.com |
| Chitosan Acetate Salt | DSC | Secondary Endotherm | 150 - 200 | mdpi.com |
Elemental Analysis and Spectrophotometric Quantification
Elemental analysis is a fundamental technique to verify the composition of this compound. The analysis typically determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). For pure chitosan, the theoretical nitrogen content is a key parameter related to its degree of deacetylation. For a fully deacetylated chitosan (poly-D-glucosamine), the theoretical nitrogen content is 8.7%. Commercially available chitosan typically has a nitrogen content around 7.4%. nih.gov
The formation of a salt with 5-oxo-L-proline (pyroglutamic acid) alters the elemental composition. By knowing the molecular formulas of the repeating unit of chitosan (C₆H₁₁NO₄ for the deacetylated monomer) and 5-oxo-L-proline (C₅H₇NO₃), the theoretical elemental percentages for a 1:1 salt complex can be calculated. This provides a benchmark for experimental results from a CHN analyzer, confirming the successful formation of the compound.
Table 2: Theoretical Elemental Composition
| Compound/Moiety | Molecular Formula | C (%) | H (%) | N (%) | O (%) |
|---|---|---|---|---|---|
| Glucosamine Monomer | C₆H₁₁NO₄ | 44.72 | 6.88 | 8.69 | 39.71 |
| 5-Oxo-L-proline | C₅H₇NO₃ | 46.51 | 5.46 | 10.85 | 37.18 |
Spectrophotometric methods are commonly employed for the quantification of chitosan. One established method involves the deamination of chitosan's primary amino groups using nitrous acid, followed by the determination of the resulting carbohydrate with an anthrone (B1665570) reagent, which develops a colored complex that can be measured at approximately 630 nm. academicjournals.orgresearchgate.netmdpi.com Other methods use dyes that form a complex with chitosan, where the change in absorbance is proportional to the polymer concentration. nih.gov To quantify the this compound, one could first use such a spectrophotometric method to determine the chitosan concentration. The 5-oxo-L-proline content could then be determined separately, for example by using high-performance liquid chromatography (HPLC) after separating it from the chitosan polymer, allowing for the determination of the stoichiometric ratio in the compound. nih.gov
Surface Characterization Techniques (e.g., XPS, AFM)
Surface characterization techniques are vital for understanding the morphology and chemical nature of the compound, particularly when it is formulated as a film or coating.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states at the material's surface (top 5-10 nm). For this compound, XPS survey scans would confirm the presence of carbon (C), oxygen (O), and nitrogen (N). mdpi.com High-resolution scans of the C 1s, O 1s, and N 1s peaks provide more detailed information. The N 1s spectrum is particularly informative. In pure chitosan, the N 1s spectrum typically shows a primary peak corresponding to the amine group (-NH₂). researchgate.net In the salt form with pyroglutamic acid, the protonation of this amine group to form an ammonium group (-NH₃⁺) would result in a shift to a higher binding energy. The presence of the amide nitrogen in the pyroglutamate ring would also contribute a distinct peak to the N 1s spectrum. Deconvolution of the C 1s spectrum can identify different carbon bonds, such as C-C, C-O, C-N, and the carboxyl (O-C=O) and amide (N-C=O) groups from the pyroglutamate moiety, further confirming its presence on the surface. nih.gov
Atomic Force Microscopy (AFM) is used to visualize the surface topography at the nanoscale and to quantify surface roughness. mdpi.com Chitosan films cast from acidic solutions often exhibit a relatively smooth surface, sometimes with visible fibrillar or globular structures. umd.edusgu.ru The root-mean-square (RMS) roughness for a simple chitosan film can be on the order of a few nanometers. acs.org The morphology and roughness of films made from chitosan salts are highly dependent on the nature of the acid used. sgu.ru The formation of the salt disrupts the regular packing of chitosan chains, which can lead to changes in surface morphology. Studies on other chitosan salts have shown that the surface can be characterized by globular structures rather than the fibrillar ordering seen in some chitosan base films. sgu.ru For this compound films, AFM would likely reveal a surface topography distinct from that of pure chitosan, and the quantitative roughness parameters (like RMS roughness) would provide a measure of this difference.
Table 3: Expected Surface Characterization Findings
| Technique | Parameter | Expected Observation for this compound | Rationale / Comparison | Reference |
|---|---|---|---|---|
| XPS | Elemental Composition | Peaks for C, O, N | Confirms basic composition of the compound. | mdpi.com |
| XPS | N 1s High-Resolution Spectrum | Peaks for -NH₃⁺ and amide N | Indicates protonation of chitosan's amine and presence of pyroglutamate ring. | researchgate.net |
| XPS | C 1s High-Resolution Spectrum | Peaks for C-N, C=O (amide), O-C=O (carboxyl) | Confirms presence of pyroglutamate structure. | nih.gov |
| AFM | Surface Topography | Likely globular or amorphous structure | Salt formation with organic acids disrupts chitosan's semi-crystalline structure. | sgu.ru |
| AFM | Surface Roughness (RMS) | Potentially altered (increased or decreased) compared to pure chitosan | The specific interaction and packing of the salt complex determines the final surface roughness. | acs.orgsgu.ru |
Fundamental Interaction Mechanisms and Supramolecular Assembly
Investigation of Intermolecular Forces within the Compound
The supramolecular architecture of the L-Proline, 5-oxo-, compd. with chitosan (B1678972) is primarily dictated by ionic and hydrogen bonding interactions. Computational modeling further elucidates the nature of these forces at a molecular level.
Quantitative Analysis of Ionic Bonding Strength
The principal driving force for the complexation between chitosan and L-proline, 5-oxo- is the electrostatic interaction between the protonated amino groups of chitosan and the deprotonated carboxyl group of L-proline, 5-oxo-. Chitosan, a polycationic polymer, possesses primary amino groups (–NH2) along its backbone which become protonated (–NH3+) in acidic solutions (pH < 6.5), conferring a positive charge to the macromolecule. nih.govnih.gov Conversely, L-proline, 5-oxo-, a cyclic lactam of glutamic acid, possesses a carboxylic acid group that is ionized to a carboxylate anion (–COO-) at pH values above its pKa.
This electrostatic attraction between the oppositely charged moieties leads to the formation of a polyelectrolyte complex. nih.gov The strength of this ionic bonding is a critical determinant of the stability of the compound. While direct quantitative data for the chitosan-pyroglutamate complex is not extensively available in the reviewed literature, the principles of polyelectrolyte complexation suggest that the interaction strength is significant. The formation of such complexes is an entropically favorable process due to the release of counter-ions. The stability of similar polyelectrolyte complexes, such as those between chitosan and alginate, has been shown to be substantial, with the coordination energy of cations contributing significantly to the total complex stabilization energy. nih.gov
Table 1: Factors Influencing Ionic Interactions in Chitosan Complexes
| Factor | Effect on Ionic Interaction | Rationale |
|---|---|---|
| pH | Strong influence | Determines the degree of protonation of chitosan's amino groups and ionization of the acidic partner. nih.gov |
| Ionic Strength | Can weaken interactions | Shielding of charges on both polyelectrolytes by salt ions, reducing their electrostatic attraction. nih.govmdpi.com |
| Charge Density | Higher density enhances interaction | A higher degree of deacetylation in chitosan leads to a greater number of protonatable amino groups, increasing the positive charge density and strengthening the interaction with anions. nih.gov |
| Polymer Concentration | Affects complex formation and stability | At low concentrations, soluble complexes may form, while at higher concentrations, precipitation or flocculation can occur. nih.gov |
Probing Hydrogen Bond Donor-Acceptor Interactions
In addition to strong ionic interactions, hydrogen bonds play a crucial role in the formation and stabilization of the chitosan-L-proline, 5-oxo- complex. Chitosan is a potent hydrogen-bonding polymer due to the abundance of hydroxyl (–OH) and amino (–NH2) groups along its chain. nih.gov These groups can act as both hydrogen bond donors and acceptors. Similarly, L-proline, 5-oxo- contains a carbonyl group (C=O) and an amide group (N-H), both of which are active participants in hydrogen bonding. researchgate.netmdpi.com
Table 2: Potential Hydrogen Bond Donor and Acceptor Sites
| Molecule | Hydrogen Bond Donor Sites | Hydrogen Bond Acceptor Sites |
|---|---|---|
| Chitosan | -OH groups, -NH3+ groups | Oxygen atoms in the glycosidic linkages and hydroxyl groups |
| L-Proline, 5-oxo- | -NH group in the lactam ring | Oxygen atom of the carbonyl group, Oxygen atoms of the carboxylate group |
Computational Modeling (e.g., DFT, Molecular Dynamics) of Interactions
Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating the intermolecular interactions within the chitosan-L-proline, 5-oxo- complex at an atomic level. researchgate.net While specific studies on this particular complex are not prevalent, research on similar systems provides a framework for understanding the potential insights.
DFT studies can be employed to calculate the interaction energies, explore the geometric configurations of the complex, and analyze the electronic properties, such as charge distribution and orbital interactions. nih.govresearchgate.netresearchgate.net For instance, DFT has been used to study the interaction between chitosan and various amino acids, revealing the stability of the resulting complexes. researchgate.net
Molecular dynamics simulations can model the dynamic behavior of the complex in an aqueous environment over time, providing insights into its conformational flexibility, the stability of the ionic and hydrogen bonds, and the influence of solvent molecules. nih.govresearchgate.netmdpi.comnih.gov MD simulations have been successfully used to study the interactions of chitosan with drugs and other biopolymers, elucidating the driving forces for complex formation, which are often found to be a combination of electrostatic and nonpolar interactions. nih.gov
Table 3: Representative Findings from a Molecular Dynamics Study of a Chitosan-Drug Complex
| Parameter | Observation | Implication for Complex Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Stable Cα atoms of the protein in the presence of chitosan nanoparticles. nih.gov | Indicates that the complex is structurally stable over the simulation time. |
| Binding Free Energy Calculations | Nonpolar interactions were the most important forces for the formation of a stable complex. nih.gov | Highlights the contribution of forces other than just electrostatics. |
| Radial Distribution Function | Drug molecules were located at a shorter distance from chitosan in the absence of water. nih.gov | Suggests that solvent competition can influence the proximity and strength of interaction. |
Factors Influencing Complex Stability and Formation
The formation and stability of the L-Proline, 5-oxo-, compd. with chitosan are highly dependent on the surrounding environmental conditions, particularly pH, ionic strength, temperature, and solvent polarity.
Effect of pH and Ionic Strength on Complexation
The pH of the medium is arguably the most critical factor governing the complexation between chitosan and L-proline, 5-oxo-. Chitosan's solubility is pH-dependent; it is soluble in acidic solutions where its amino groups are protonated, but it precipitates at a pH above 6.5 as the amino groups become deprotonated. nih.govresearchgate.net The degree of protonation, and thus the charge density of chitosan, is directly modulated by the pH. nih.govresearchgate.net Similarly, the ionization of the carboxylic acid group of L-proline, 5-oxo- is pH-dependent. Therefore, the electrostatic interactions are strongest in a pH range where chitosan is sufficiently protonated and L-proline, 5-oxo- is deprotonated. Studies on chitosan complexes with other anionic molecules have shown that stable complexes form at acidic pH. nih.gov
Ionic strength also plays a significant role. The addition of salts can lead to a screening effect, where the salt ions shield the charges on both the polycation and the anion, thereby weakening their electrostatic attraction and potentially leading to complex dissociation or aggregation. nih.govmdpi.com However, at low ionic strengths, a "screening-enhanced adsorption" can occur, where the reduced solubility of chitosan in the presence of salt can promote its deposition. mdpi.com
Table 4: pH-Dependent Properties of Chitosan
| pH Range | State of Chitosan's Amino Groups | Solubility in Aqueous Solution | Interaction Potential with Anions |
|---|---|---|---|
| < 6.5 | Predominantly protonated (-NH3+) | Soluble | High (strong electrostatic attraction) nih.gov |
| > 6.5 | Predominantly deprotonated (-NH2) | Insoluble (precipitates) | Low (reduced electrostatic attraction) nih.gov |
Impact of Temperature and Solvent Polarity
Temperature can influence the stability of the chitosan-L-proline, 5-oxo- complex in several ways. Elevated temperatures can increase the kinetic energy of the molecules, which may disrupt the relatively weak non-covalent interactions, such as hydrogen bonds, potentially leading to dissociation. The thermal degradation of chitosan itself typically begins at temperatures above 200°C. scirp.orgredalyc.org However, even at lower temperatures, such as those used in processing, changes in polymer chain mobility and interaction can occur. For instance, in chitosan hydrogels, temperature can regulate the balance between physical entanglements and covalent crosslinks. nih.gov Storage of chitosan solutions at elevated temperatures can lead to a faster degradation of the polymer chains. nih.gov
The polarity of the solvent system is also a crucial factor. Chitosan is generally soluble in aqueous acidic solutions but insoluble in most organic solvents. The formation of the polyelectrolyte complex is favored in polar solvents like water, which can solvate the ions and facilitate the electrostatic interactions. Changes in solvent polarity, for example, by the addition of a co-solvent, can alter the solubility of both chitosan and L-proline, 5-oxo-, and consequently affect the thermodynamics of their complexation. The choice of acid solvent used to dissolve chitosan has been shown to influence the thermal properties of resulting chitosan films, indicating that the solvent system can have a lasting impact on the solid-state properties of chitosan-based materials. redalyc.org
Table 5: Thermal Degradation Stages of Chitosan
| Degradation Stage | Temperature Range (°C) | Associated Event |
|---|---|---|
| First Stage | 30 - 110 | Evaporation of residual water. nih.gov |
| Second Stage | 180 - 340 | Complex process including dehydration of saccharide rings, depolymerization, and decomposition of acetylated and deacetylated units. redalyc.orgnih.gov |
Influence of Chitosan's Molecular Weight and Degree of Deacetylation
The formation and stability of the polyelectrolyte complex between chitosan and 5-oxo-L-proline are significantly governed by the intrinsic physicochemical properties of the chitosan polymer, specifically its molecular weight (MW) and degree of deacetylation (DD). nih.govnih.gov These two parameters dictate the charge density, chain length, and conformational state of the chitosan molecule, which in turn influences the stoichiometry and macroscopic properties of the resulting supramolecular assembly. acs.orgmdpi.com
Degree of Deacetylation (DD)
The degree of deacetylation is a crucial parameter that defines the number of free amino groups (-NH₂) along the chitosan backbone relative to the acetylated groups. nih.govresearchgate.net This characteristic directly determines the cationic charge density of the polymer in an acidic solution, where the amino groups become protonated (-NH₃⁺). mdpi.comnih.gov Consequently, the DD has a profound impact on the electrostatic interactions driving the complexation with the anionic 5-oxo-L-proline.
Detailed Research Findings:
Charge Density and Stoichiometry: A higher degree of deacetylation results in a greater number of available amino groups for protonation, leading to a higher positive charge density on the polymer chain. mdpi.comnih.gov This increased density of cationic sites promotes a more efficient and stable ionic interaction with the negatively charged carboxylate groups of 5-oxo-L-proline. nih.gov Studies on similar polyelectrolyte complexes, such as those with DNA, have demonstrated that a higher charge density on the chitosan chain leads to more stable complexes. nih.govacs.org
Complex Stability: The stability of the resulting polyelectrolyte complex is directly related to the DD. nih.gov A higher DD ensures a more robust electrostatic attraction, making the complex less susceptible to dissociation in response to changes in pH or ionic strength.
Physicochemical Properties: The DD also influences properties such as crystallinity and hydrophilicity. nih.govresearchgate.net Chitosan with a higher DD tends to have higher crystallinity. nih.gov This can affect the swelling behavior and dissolution rate of the final complex. The increased number of free amine groups with higher DD also enhances the hydrophilic nature of the polymer. nih.gov
The following table summarizes the conceptual relationship between the degree of deacetylation and the anticipated properties of the chitosan/5-oxo-L-proline complex.
Table 1: Influence of Chitosan's Degree of Deacetylation on Complex Properties
| Degree of Deacetylation (DD) | Relative Amino Group Density | Cationic Charge Density (at acidic pH) | Expected Complexation Efficiency with 5-oxo-L-proline | Reference Findings |
|---|---|---|---|---|
| Low (~70-75%) | Lower | Low | Moderate | plos.org |
| Medium (~80-85%) | Intermediate | Medium | High | mdpi.complos.org |
| High (>90%) | Higher | High | Very High | acs.orgnih.gov |
Molecular Weight (MW)
The molecular weight of chitosan, which reflects the length of the polymer chain, primarily influences the physical, mechanical, and morphological characteristics of the this compound, rather than the fundamental stoichiometry of the ionic interaction. mdpi.comncsu.edu
Detailed Research Findings:
Complex Size and Morphology: The molecular weight of chitosan has been shown to affect the size and shape of the resulting polyelectrolyte complexes. nih.govacs.org In the formation of nanoparticles and microparticles, higher molecular weight chitosans tend to form larger and more spherical particles. nih.govacs.org This is attributed to the longer polymer chains providing a more extensive matrix for complexation and entanglement.
Viscosity and Solubility: Molecular weight is directly proportional to the viscosity of the chitosan solution. mdpi.comresearchgate.net High MW chitosans produce highly viscous solutions, which can impact the kinetics of complex formation and the processability of the final product. Conversely, low MW chitosans are less viscous and exhibit higher solubility. mdpi.comresearchgate.net
The table below outlines the general influence of chitosan's molecular weight on the properties of the resulting complex.
Table 2: Influence of Chitosan's Molecular Weight on Complex Properties
| Molecular Weight (MW) | Relative Polymer Chain Length | Solution Viscosity | Influence on Resulting Complex Properties | Reference Findings |
|---|---|---|---|---|
| Low (< 100 kDa) | Short | Low | Higher solubility; may form smaller or less stable complexes. | mdpi.comnih.gov |
| Medium (100-300 kDa) | Intermediate | Medium | Balanced properties; often shows optimal binding and particle formation. | nih.govncsu.edu |
| High (> 300 kDa) | Long | High | Forms larger, more spherical, and potentially more robust particles; high viscosity may hinder processing. | nih.govacs.orgdss.go.th |
Mechanistic Elucidation of Biological and Material Attributes
Antimicrobial Activity Mechanisms
The compound demonstrates broad-spectrum antimicrobial efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. vulcanchem.com This activity is not the result of a single action but a multi-pronged attack on microbial cells, involving surface interactions, membrane disruption, intracellular interference, and nutrient deprivation.
The primary mode of antimicrobial action originates from the polycationic nature of the chitosan (B1678972) backbone. nih.gov In an acidic environment (pH below 6.5), the primary amino groups (-NH2) along the chitosan chain become protonated, acquiring a positive charge (-NH3+). nih.govnih.gov This creates a strong electrostatic attraction to negatively charged components on microbial surfaces. nih.gov In Gram-negative bacteria, these anionic sites include lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, they consist of teichoic and lipoteichoic acids embedded in the peptidoglycan layer. nih.govresearchgate.net The binding of the cationic Chitosan PCA to these anionic sites is the critical first step in its antimicrobial cascade. vulcanchem.com
Following the initial electrostatic binding, the large, charged polymer molecules interfere with the highly organized structure of the cell membrane. researchgate.net This interaction disrupts the membrane's stability and integrity, leading to a significant increase in its permeability. vulcanchem.comresearchgate.net The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of vital intracellular components such as potassium ions, nucleotides, and metabolites. researchgate.net This loss of cellular contents and the inability to maintain a proper electrochemical gradient ultimately contribute to cell death. vulcanchem.comnih.gov
For lower molecular weight fractions of the chitosan compound, the antimicrobial mechanism can extend beyond the cell membrane. mdpi.com Once the membrane is breached, these smaller molecules can penetrate the cell wall and enter the cytoplasm. researchgate.netmdpi.com Inside the cell, they can interact with and inhibit essential metabolic processes. Research indicates that chitosan can bind to microbial DNA, interfering with the processes of replication and transcription, which prevents the synthesis of RNA and subsequent proteins. researchgate.netmdpi.com This inhibition of critical biosynthetic pathways effectively halts cell growth and division, leading to a bacteriostatic or bactericidal effect. mdpi.com
Table 1: Summary of Antimicrobial Mechanisms
| Mechanism | Target | Role of Chitosan Component | Role of 5-oxo-L-proline Component | Supporting Evidence |
|---|---|---|---|---|
| Cationic Interaction | Negatively charged cell membrane components (LPS, teichoic acids) | Provides the polycationic structure via protonated amino groups for electrostatic binding. | Contributes to the overall solubility and charge characteristics. | vulcanchem.comnih.govnih.gov |
| Membrane Disruption | Cell membrane | Binds to and destabilizes the membrane structure, altering its normal function. | Facilitates interaction by modifying the compound's hydrophilic-lipophilic balance. | vulcanchem.comnih.govresearchgate.net |
| Intracellular Inhibition | DNA, RNA, enzymes | Low molecular weight fractions can penetrate the cell and bind to DNA, inhibiting replication and transcription. | May facilitate uptake into the cell. | researchgate.netmdpi.com |
| Metal Ion Chelation | Divalent metal cations (e.g., Ca2+, Mg2+) | Amino and hydroxyl groups on the polymer chain bind metal ions. | Acts as a strong chelating agent, synergistically enhancing the metal-sequestering capacity. | vulcanchem.comnih.govresearchgate.net |
Molecular Mechanisms in Collagen Production and Tissue Regeneration
Beyond its antimicrobial properties, the compound plays a role in promoting tissue repair, particularly through its interaction with key cells involved in the regenerative process.
Fibroblasts are critical cells in wound healing, responsible for synthesizing the extracellular matrix (ECM), which includes collagen, to form new tissue. nih.gov Research has demonstrated that chitosan and its derivatives can stimulate the proliferation and activity of fibroblasts. nih.govresearchgate.net Chitosan has been shown to enhance the synthesis of both collagen I and collagen III by fibroblasts and to promote the deposition of collagen fibers at wound sites. nih.gov
The compound L-Proline, 5-oxo-, compd. with chitosan is uniquely suited to support this process. The chitosan backbone provides the stimulatory effect on the fibroblasts. nih.gov Simultaneously, the 5-oxo-L-proline component provides a direct source of proline, a non-essential amino acid that is the most abundant amino acid in collagen. The synthesis of collagen is highly dependent on a sufficient supply of proline and its hydroxylated form, hydroxyproline. By delivering proline directly to the site of tissue regeneration, the compound supports the increased metabolic demand of the activated fibroblasts, thereby facilitating more efficient and robust collagen production and contributing to accelerated tissue regeneration.
Table 2: Effects of Chitosan on Fibroblast Function in Tissue Regeneration
| Fibroblast Function | Observed Effect of Chitosan | Role of L-Proline, 5-oxo- Component | Supporting Evidence |
|---|---|---|---|
| Proliferation | Increased rate of fibroblast growth and division. | Provides a key building block (proline) to support the synthesis of new cellular components in a proliferating population. | nih.govresearchgate.net |
| Migration | Promotes the movement of fibroblasts into the wound area. | Supports the energetic and structural demands of cell migration. | nih.gov |
| Collagen Synthesis | Upregulates the production of Type I and Type III collagen. | Directly supplies the proline precursor required for the collagen polypeptide chains. | nih.gov |
| Extracellular Matrix (ECM) Deposition | Enhances the laying down of new collagen fibers to form granulation tissue. | Ensures the availability of a primary structural component of the ECM. | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chitosan |
| 5-oxo-L-proline / Pyroglutamic Acid |
| Acetic Acid |
| Lipopolysaccharides |
| Teichoic Acid |
| Collagen |
| Peptidoglycan |
Influence on Extracellular Matrix Remodeling and Collagen Synthesis Pathways
The chitosan component of the compound plays a significant role in modulating the behavior of cells crucial to tissue structure, particularly dermal fibroblasts. Research indicates that chitosans, especially those with a high degree of deacetylation (>80%), can stimulate the proliferation of human skin fibroblasts. researchgate.netnih.gov This mitogenic effect on fibroblasts is fundamental to wound healing and tissue regeneration, as these cells are responsible for synthesizing and organizing the extracellular matrix (ECM). researchgate.net The proliferation of fibroblasts is directly linked to an increased production of essential ECM components, most notably collagen. researchgate.net
Table 1: Effect of Chitosan on Fibroblast and Keratinocyte Proliferation This table summarizes findings on how chitosan characteristics, such as the degree of deacetylation, affect skin cell proliferation in vitro.
| Cell Type | Chitosan Characteristic | Observed Effect | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | High Degree of Deacetylation (>80%) | Strongly stimulated proliferation. researchgate.netnih.gov | researchgate.netnih.gov |
| Human Dermal Fibroblasts | Low Degree of Deacetylation | Showed less proliferative activity. nih.gov | nih.gov |
| Human Dermal Fibroblasts | 89% Deacetylated Chitosan (50 µg/ml) | Increased proliferation by ~50% in responsive cell cultures. nih.gov | nih.gov |
| Human Keratinocytes | Highly Deacetylated Chitosan (50 µg/ml) | Inhibited proliferation by up to 40%. nih.gov | nih.gov |
Humectant and Film-Forming Capabilities
The compound exhibits notable humectant and film-forming properties, which are derived from the distinct functionalities of its two components. Chitosan is well-recognized for its excellent film-forming ability, creating a substantive, protective layer upon application. nih.gov This polymeric film helps to reduce transepidermal water loss (TEWL). The humectant capability, or the ability to attract and bind water from the atmosphere, is significantly enhanced by the presence of the L-pyrrolidone carboxylic acid (PCA) moiety.
This compound forms a hydroscopic film on surfaces like skin and hair. The chitosan polymer chain provides the structural foundation for the film, while the PCA groups integrated into this matrix act as powerful water-binding sites. ncats.io The sodium salt of PCA is known to be more hygroscopic than glycerin, a common humectant. ncats.io This intrinsic property allows the compound to draw moisture into the film, maintaining hydration. Studies on related chitosan derivatives, such as carboxymethyl chitosan, have quantified this effect, showing a high water-binding capacity (WBC). For instance, optimized carboxymethyl chitosan superabsorbents can hold over 100 times their weight in distilled water. nih.gov This demonstrates how chemical modification of the chitosan backbone with hydrophilic groups, such as carboxylates, dramatically increases its affinity for water, a principle that applies directly to the function of the PCA groups in this compound.
The primary driver of the compound's moisture-retention ability is the pyrrolidone carboxylate group. PCA is a key molecule in the skin's own natural moisturizing factor (NMF), a collection of water-soluble compounds that maintain hydration in the stratum corneum. ncats.io The L-enantiomer of PCA is generated within the epidermis and its salts are highly effective at attracting and holding water molecules from the environment. ncats.io In the compound this compound, these pyrrolidone carboxylate groups function as numerous, small hygroscopic centers along the polymer chain. They form hydrogen bonds with water, effectively trapping moisture within the film and on the surface to which it is applied, thereby providing a sustained moisturizing effect.
Antioxidant Activity and Radical Scavenging Mechanisms
Chitosan and its derivatives are known to possess significant antioxidant properties, which contribute to their protective effects in biological systems. nih.govnih.gov This activity stems from the polymer's ability to act against free radicals through both direct and indirect mechanisms. The combination with PCA does not detract from this inherent capability.
The direct antioxidant action of the chitosan polymer is primarily attributed to the chemical reactivity of its structure. The free amino (-NH2) groups on the deacetylated units and the hydroxyl (-OH) groups along the backbone can donate a hydrogen atom to unstable free radicals (like hydroxyl or superoxide (B77818) radicals). nih.govjapsonline.com This process neutralizes the radical, and the resulting macromolecular radical on the chitosan chain is stabilized by resonance, preventing it from propagating further oxidative damage. japsonline.comresearchgate.net
The effectiveness of this scavenging activity has been demonstrated in various in vitro assays. The scavenging ability is often dependent on the concentration of the chitosan derivative and its degree of deacetylation. researchgate.net For example, fully deacetylated chitosan dimers have shown superior scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals compared to their acetylated counterparts. mdpi.com
Table 2: Direct Radical Scavenging Activity of Chitosan and its Derivatives This table presents data from various studies measuring the ability of chitosan-based materials to directly neutralize free radicals in vitro.
| Chitosan Material | Assay | Concentration | Scavenging Rate (%) | Reference |
|---|---|---|---|---|
| 90% Deacetylated Chitosan | DPPH Radical | 5 mg/ml | 38.72% | researchgate.net |
| 75% Deacetylated Chitosan | DPPH Radical | 5 mg/ml | 35.52% | researchgate.net |
| 50% Deacetylated Chitosan | DPPH Radical | 5 mg/ml | 13.99% | researchgate.net |
| Fully Deacetylated Chitosan Dimer (DD) | DPPH Radical | 4 mg/mL | ~64% | mdpi.com |
| Chitosan-Procyanidin Film | DPPH & ABTS+ Radicals | Not specified | 2.45 times higher than control chitosan film | nih.gov |
Beyond directly neutralizing radicals, chitosan and its derivatives can exert an indirect antioxidant effect by modulating the body's endogenous antioxidant defense systems. nih.gov This involves enhancing the activity of key antioxidant enzymes that protect cells from oxidative stress. Studies have shown that treatment with chitosan can lead to increased activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govmdpi.com
SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide, which is then neutralized into water by CAT and GPx. nih.gov By boosting the activity of these enzymes, chitosan helps to maintain redox homeostasis and protect cellular components from oxidative damage. For example, in studies with rats subjected to oxidative stress, nano-encapsulated chitosan was able to significantly attenuate the suppression of SOD, CAT, and GPx activity. nih.gov Furthermore, oral administration of water-soluble chitosan derivatives has been shown to increase SOD activity in serum while reducing levels of lipid peroxides, indicating a systemic enhancement of the antioxidant defense network. mdpi.com
Table 3: Influence of Chitosan Derivatives on Endogenous Antioxidant Enzyme Activity This table summarizes findings on how chitosan can boost the activity of the body's own antioxidant enzymes.
| Study Model | Chitosan Material | Enzyme(s) Affected | Observed Effect | Reference |
|---|---|---|---|---|
| RAW264.7 Mouse Macrophages | Chitosan Nanoparticles (100 µg/mL) | SOD, GSH | Restored H₂O₂-induced decrease in enzyme activity. nih.gov | nih.gov |
| Rats treated with Sildenafil | Chitosan Nanoparticles (SF-CS NPs) | SOD, CAT, GPx, GR | Attenuated the inhibitory effects of the drug on enzyme activity. nih.gov | nih.gov |
| Hyperlipidemia Rats (in vivo) | Water-soluble Chitosan Derivatives (HPCS, HACC) | SOD | Significantly increased SOD activity in serum compared to control. mdpi.com | mdpi.com |
| Wounded Apples (post-harvest) | 2.5% Chitosan | SOD, Peroxidase, Catalase, APX, GR | Stimulated the activities of multiple antioxidant enzymes at the wound site. nih.gov | nih.gov |
Influence of Structure on Antioxidant Efficacy
The antioxidant capacity of the compound this compound, also known as chitosan pyroglutamate (B8496135), is intrinsically linked to the structural characteristics of its two constituent components: the polysaccharide chitosan and the cyclic amino acid derivative, L-pyroglutamic acid. The formation of this compound through non-covalent ionic interactions between the protonated amino groups of chitosan and the carboxyl group of L-pyroglutamic acid results in a synergistic antioxidant effect that is greater than the sum of its individual parts. researchgate.net
The antioxidant activity of chitosan itself is primarily attributed to the presence of reactive hydroxyl (–OH) and amino (–NH2) groups along its polymeric chain. mdpi.comnih.gov These functional groups can act as hydrogen donors to neutralize free radicals, thereby interrupting the oxidative chain reactions that lead to cellular damage. However, the inherent semi-crystalline structure of chitosan, stabilized by strong intramolecular and intermolecular hydrogen bonds, can limit the accessibility and reactivity of these functional groups. mdpi.comnih.gov
The introduction of L-pyroglutamic acid into the chitosan structure plays a crucial role in enhancing its antioxidant efficacy. The ionic interaction disrupts the rigid crystalline structure of chitosan, leading to increased water solubility and greater exposure of its active sites. researchgate.net This improved solubility allows for more effective interaction with free radicals in an aqueous environment.
The synergistic antioxidant mechanism of this compound can be summarized through several key structural and chemical attributes:
Increased Accessibility of Active Sites: The ionic bonding between chitosan and L-pyroglutamic acid disrupts the hydrogen-bonded network of chitosan, making the amino and hydroxyl groups more available for radical scavenging. researchgate.net
Chelation of Metal Ions: The amino groups on the chitosan backbone, made more accessible by the presence of L-pyroglutamic acid, can chelate pro-oxidant metal ions such as Fe(II) and Cu(II). researchgate.net By binding these metal ions, the compound prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
The efficacy of this compound is also influenced by the physicochemical properties of the chitosan used, such as its molecular weight and degree of deacetylation (DDA). Generally, a lower molecular weight and a higher DDA in chitosan lead to enhanced antioxidant activity due to a higher concentration of accessible amino groups.
Research Findings on Antioxidant Activity
While specific quantitative data on the antioxidant efficacy of this compound is not extensively available in publicly accessible literature, the principles of its enhanced activity can be inferred from studies on chitosan and its derivatives. The following table illustrates the conceptual impact of forming the chitosan-pyroglutamate compound on key antioxidant metrics.
| Antioxidant Parameter | Chitosan (Native) | This compound | Structural Rationale for Enhancement |
| DPPH Radical Scavenging Activity | Moderate | High | Increased solubility and exposure of –NH2 and –OH groups. Contribution from L-pyroglutamic acid. |
| Hydroxyl Radical Scavenging | Moderate | High | Enhanced chelation of Fe(II) ions by accessible amino groups, preventing Fenton reaction. Direct scavenging by both components. |
| Superoxide Radical Scavenging | Low to Moderate | Moderate to High | Improved interaction with superoxide radicals in aqueous solution due to increased solubility. |
| Metal Chelating Activity | Moderate to High | High | Disruption of chitosan's crystalline structure exposes more amino groups for metal ion binding. researchgate.net |
It is important to note that the values in the table above are qualitative and serve to illustrate the expected trend based on the structural and chemical properties of the compound.
Advanced Material and System Design
Engineering of Biomaterials and Scaffolds
The unique properties of the L-Proline, 5-oxo-, compd. with chitosan (B1678972) make it a prime candidate for developing biomaterials and scaffolds designed to support and regenerate biological tissues. Its fabrication into various forms, including hydrogels, films, and porous structures, is central to its application in tissue engineering and medical device technology.
Hydrogel Fabrication for Soft Tissue Scaffolding
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. nih.gov Chitosan-based hydrogels are widely explored for soft tissue scaffolding due to their structural similarity to the natural extracellular matrix. nih.gov The incorporation of 5-oxo-L-proline into the chitosan network can enhance the hydrogel's properties. The functionalization of chitosan with amino acid derivatives has been shown to improve cell adhesiveness, which is critical for tissue regeneration. nih.gov
The fabrication of these hydrogels typically involves the chemical or physical cross-linking of the polymer chains. nih.gov The resulting scaffold can protect natural active substances from degradation, allowing them to exert their full biological effect. nih.gov For instance, chitosan hydrogels have been shown to accelerate wound closure, promote the formation of granulation tissue, and improve the development of capillary networks. nih.gov The high viscosity and elasticity of these hydrogels also contribute to their functionality in tissue repair. nih.gov
Film and Membrane Development for Barrier Applications
Chitosan and its compounds can be processed into films and membranes that serve as protective barriers in medical and dental applications. These barriers are designed to prevent the infiltration of undesirable cells while creating a secluded space for tissue regeneration. nih.gov Chitosan-based barrier membranes are increasingly studied for guided tissue regeneration (GTR) and guided bone regeneration (GBR) procedures. nih.gov
The application of a chitosan membrane to a wound has been found to promote earlier granulation and epithelialization of the skin surface. nih.gov The ultimate outcome is the achievement of full epithelialization while preserving the underlying tissue structure. nih.gov The presence of the 5-oxo-L-proline component, a known humectant, can improve the moisture-retention capacity and flexibility of these films, making them more effective as wound dressings. The natural polycationic structure of chitosan also provides inherent antimicrobial properties, which can be beneficial in barrier applications. researchgate.net
Porous Scaffold Design for Tissue Engineering Applications
A critical requirement for tissue engineering scaffolds is a porous and interconnected structure that facilitates cell infiltration, nutrient transport, and tissue ingrowth. nih.govnih.gov Scaffolds made from L-Proline, 5-oxo-, compd. with chitosan can be engineered to have controlled porosity and pore size, which are essential for guiding tissue regeneration. nih.gov
A common method for creating porous chitosan structures is through controlled freezing and lyophilization (freeze-drying) of a chitosan solution or gel. nih.gov By varying the freezing parameters, it is possible to control the mean pore diameter, typically within a range of 1 to 250 micrometers. nih.gov These porous scaffolds must balance mechanical strength with the necessary porosity for biological function. nih.gov While hydrated porous chitosan membranes are more extensible than non-porous versions, their tensile strength is generally lower. nih.gov The 5-oxo-L-proline component can provide a more favorable surface chemistry for cell attachment and proliferation within the scaffold pores.
Table 1: Fabrication Parameters for Porous Chitosan Scaffolds This table illustrates how fabrication conditions can be adjusted to control the physical properties of porous scaffolds, based on findings from general chitosan research.
| Parameter | Method | Effect on Scaffold Structure | Resulting Pore Diameter (µm) | Citation |
|---|---|---|---|---|
| Freezing Conditions | Lyophilization | Variation in freezing temperature and rate | 1-250 | nih.gov |
| Polymer Concentration | Solution Casting & Lyophilization | Affects wall thickness and overall porosity | Variable | nih.gov |
Surface Functionalization of Medical Devices
Modifying the surface of medical devices is a key strategy to improve their biocompatibility and add specific biological functionalities. Chitosan and its compounds are excellent materials for surface coatings due to their bioadhesive properties and positive charge, which facilitates interaction with negatively charged cell surfaces. nih.govresearchgate.net this compound can be used to create coatings that minimize non-specific protein adsorption while promoting the attachment of desired cells. researchgate.net
Design and Development of Advanced Delivery Systems
The polymeric and ionic nature of this compound makes it an ideal material for designing advanced systems for the controlled delivery of therapeutic agents. Its ability to be formulated into nanoparticles and microparticles allows for precise control over release kinetics.
Nanoparticle and Microparticle Formulation for Controlled Release
Chitosan-based nanoparticles (NPs) and microparticles are widely investigated as carriers for drugs, peptides, and genetic material. nih.govnih.gov The formulation of these particles from this compound offers a biocompatible and biodegradable system for sustained and targeted release. nih.gov A common and mild preparation method is ionotropic gelation, which involves the electrostatic interaction between the positively charged chitosan and a polyanion, such as sodium tripolyphosphate (TPP). nih.govmdpi.com
The properties of the resulting particles and the drug release profile can be precisely controlled by adjusting formulation variables. nih.govnih.gov Research has shown that factors like the concentration of chitosan, the pH of the cross-linking solution, and the cross-linking time significantly impact the cumulative release of an encapsulated drug. nih.gov For example, a higher chitosan concentration and longer cross-linking time tend to decrease the release rate, while a higher pH of the TPP solution can increase it. nih.gov These systems are particularly promising for oral drug delivery, as the chitosan component can adhere to mucosal membranes, increasing contact time and enhancing absorption. nih.gov
Table 2: Example of Formulation Variables for Controlled Drug Release from Chitosan Microparticles This table summarizes findings on how different formulation parameters can be optimized to achieve a desired drug release profile, based on a study using felodipine (B1672334) as a model drug.
| Variable | Range/Value | Effect on 24-hr Drug Release | Optimal Value for 100% Release in 24 hr | Citation |
|---|---|---|---|---|
| Chitosan Concentration (X1) | 1.5% - 2.5% | Negative (higher conc. = slower release) | 1.8% | nih.gov |
| pH of TPP Solution (X2) | 3.0 - 9.0 | Positive (higher pH = faster release) | 8.7 | nih.gov |
Ionic Gelation and Emulsification Methods
The fabrication of micro- and nanoparticle systems from this compound primarily utilizes ionic gelation, a mild and straightforward method that avoids the use of harsh organic solvents. acs.orgnih.gov This technique is based on the electrostatic interactions between the positively charged chitosan-pyroglutamate complex and a polyanionic cross-linking agent. nih.gov
The process begins with the dissolution of chitosan in a dilute acidic solution, where the primary amino groups (-NH2) become protonated (-NH3+). mdpi.comnih.gov 5-oxo-L-proline is then added, forming an ionic salt with the chitosan chains. vulcanchem.com To induce the formation of nanoparticles, a solution containing a polyanion, such as sodium tripolyphosphate (TPP), is introduced dropwise into the chitosan-pyroglutamate solution under constant stirring. dergipark.org.tr The multivalent TPP anions interact with the cationic sites on multiple chitosan chains, causing the polymer to cross-link and precipitate out of the solution as nanoparticles. acs.orgdergipark.org.tr
Key parameters that modulate the resulting nanoparticle characteristics include:
pH: The pH of the solution is critical as it determines the degree of protonation of chitosan's amino groups, influencing its solubility and the strength of the ionic interactions. Optimal complexation is often achieved at a pH between 3.9 and 4.0. vulcanchem.com
Concentration: The concentrations of both the chitosan-pyroglutamate and the cross-linker affect particle size and distribution. dergipark.org.tr
Mixing Speed and Method: The rate and method of mixing (e.g., magnetic stirring, sonication) influence the homogeneity of the nanoparticle suspension and can control particle size and polydispersity. dergipark.org.tr
While ionic gelation is predominant, emulsification methods can also be employed, particularly for encapsulating hydrophobic molecules. In an oil-in-water (o/w) emulsion-based method, the aqueous chitosan-pyroglutamate solution containing an active agent can be dispersed in an oil phase, followed by cross-linking to form solid particles. The stability of the emulsion is a critical factor affecting the final particle characteristics. nih.gov
Encapsulation Efficiency and Loading Capacity
Encapsulation efficiency (EE) and loading capacity (LC) are critical parameters for evaluating the performance of this compound as a carrier system. EE refers to the percentage of the initial active compound that is successfully entrapped within the nanoparticles, while LC denotes the mass ratio of the encapsulated compound to the total mass of the nanoparticle. nih.govresearchgate.net
Several factors influence these parameters in chitosan-based systems:
Polymer-Compound Interactions: Strong electrostatic interactions, hydrogen bonding, or hydrophobic interactions between the chitosan-pyroglutamate matrix and the active molecule can lead to higher EE. researchgate.net
Preparation Method: The chosen fabrication technique, such as ionic gelation, and process variables can significantly impact encapsulation. For instance, a very rapid precipitation of the nanoparticles can inhibit the effective incorporation of the active molecule. nih.gov
Physicochemical Properties of the Active Molecule: The solubility, size, and charge of the molecule to be encapsulated play a crucial role.
The porous, hydrophilic matrix formed by the chitosan-pyroglutamate complex is well-suited for encapsulating a variety of molecules. nih.gov Research on analogous chitosan-based nanoparticle systems demonstrates high encapsulation efficiencies for different types of compounds.
| Encapsulated Molecule | Chitosan System | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
|---|---|---|---|---|
| Lansoprazole | Chitosan/γ-poly-glutamic acid microparticles | 82.82% | Not Reported | nih.gov |
| Isoleucine-Proline-Proline (IPP) | Chitosan/Zein nanoparticles | >80% | ~15% (for 600 µg peptide load) | mdpi.comresearchgate.net |
| Piperine | p-Coumaric acid-grafted-chitosan microspheres | >80% | Not Reported | nih.gov |
| Metronidazole | Chitosan nanoparticles | 26-35% | 62-70% | nih.gov |
This table presents data from various chitosan-based systems to illustrate the typical range of encapsulation efficiencies and loading capacities achievable. The specific values for the this compound system would depend on the active molecule and formulation parameters.
Release Kinetics Modeling (pH-Dependent, Sustained Release)
Systems based on this compound are designed to provide sustained and controlled release of encapsulated compounds. nih.gov The release mechanism is predominantly governed by the pH of the surrounding environment due to the pH-sensitive nature of chitosan. nih.gov
Chitosan is generally insoluble at neutral and alkaline pH but becomes soluble in acidic conditions (pH < 6.5) as its amino groups get protonated. nih.gov This property allows for pH-triggered release. In the acidic environment of the stomach, the chitosan-pyroglutamate matrix may swell and release a portion of its payload. As it transitions to the higher pH of the intestine, the polymer matrix tends to be less soluble, which can slow down the release, leading to a sustained effect. nih.govnih.gov
The release kinetics can be analyzed using mathematical models to understand the underlying transport mechanisms. A commonly used model is the Korsmeyer-Peppas equation:
Mt / M∞ = ktn
where:
Mt / M∞ is the fraction of the compound released at time t.
k is the release rate constant.
n is the release exponent, which indicates the mechanism of release (e.g., Fickian diffusion, non-Fickian transport, or case-II transport).
For chitosan hydrogels, the release exponent n often falls in the range of 0.45 < n < 0.89, which signifies a non-Fickian diffusion mechanism. researchgate.net This indicates that the release is controlled by a combination of diffusion of the active molecule through the swollen polymer matrix and the relaxation of the chitosan polymer chains. researchgate.net
| System | Encapsulated Molecule | Condition | Cumulative Release | Time | Reference |
|---|---|---|---|---|---|
| Chitosan/Zein NP | Antihypertensive Peptides | Simulated Gastric Fluid (pH ~1.2) | ~20% | 2 hours | researchgate.net |
| Chitosan/Zein NP | Antihypertensive Peptides | Simulated Intestinal Fluid (pH ~6.8) | ~90% | 6 hours | researchgate.net |
| Gellan/Carrageenan/Chitosan Hydrogel | Folic Acid | Acidic pH | 45.14% | Not Specified | nih.gov |
| Chitosan/γ-PGA Microparticles | Lansoprazole | Phosphate Buffer (pH 7.4) | 94% | 8 hours | nih.gov |
This table illustrates the significant influence of pH on the release profiles from different chitosan-based carrier systems.
Carrier Systems for Active Compounds
Encapsulation and Protection of Sensitive Molecules
A primary function of the this compound system is to serve as a protective carrier for sensitive bioactive molecules. mdpi.com Many valuable compounds, such as peptides, proteins, nucleic acids, and certain vitamins, are susceptible to degradation in harsh physiological environments like the stomach or in the presence of enzymes. nih.govnih.gov
Encapsulation within the chitosan-pyroglutamate matrix provides a physical barrier that shields the active compound from chemical and enzymatic degradation. nih.govresearchgate.net The dense, cross-linked polymeric network limits the access of degradative agents to the payload. Chitosan itself has been shown to protect DNA from nuclease degradation and protein drugs from enzymatic breakdown, thereby preserving their biological activity. nih.gov The formation of nanoparticles further enhances this protective effect due to the high surface area-to-volume ratio and the compact structure. nih.gov This makes the system particularly suitable for the oral delivery of delicate therapeutics that would otherwise be inactivated before reaching their target site.
Enhancement of Molecular Transport Across Biological Barriers (in vitro models)
Beyond protection, the this compound system is engineered to enhance the transport of encapsulated molecules across biological barriers, such as the intestinal epithelium. nih.gov The poor permeability of many active compounds across these cellular layers is a major challenge in achieving therapeutic efficacy.
In vitro studies using cell culture models, such as Caco-2 cell monolayers which mimic the human intestinal barrier, have demonstrated the ability of chitosan nanoparticles to improve molecular transport. acs.orgacs.org The primary mechanism is attributed to the cationic nature of chitosan. nih.gov The positively charged chitosan-pyroglutamate nanoparticles can interact with the negatively charged components of the cell membrane and mucus layer. mdpi.com
This interaction facilitates two key processes:
Mucoadhesion: The nanoparticles adhere to the mucosal surface, increasing their residence time near the absorptive epithelial cells. nih.gov
Opening of Tight Junctions: Chitosan can transiently and reversibly open the tight junctions, which are protein complexes that seal the paracellular pathway between adjacent epithelial cells. nih.govacs.org This allows for the enhanced transport of encapsulated molecules through this paracellular route. acs.orgacs.org Studies have confirmed this by measuring a reduction in the transepithelial electrical resistance (TEER) of Caco-2 monolayers after the application of chitosan nanoparticles, indicating a temporary opening of these junctions. nih.govacs.org
Mucoadhesive Systems and Biointerfacial Engineering
The mucoadhesive properties of this compound are fundamental to its design as an advanced delivery system. nih.govepa.gov Mucoadhesion refers to the ability of a material to adhere to a mucosal surface, which is crucial for increasing the contact time and localization of a carrier system at its intended site of action, such as the gastrointestinal tract. nih.gov
The mechanism of chitosan's mucoadhesion is primarily based on electrostatic interactions. At a pH below its pKa (~6.5), the protonated amino groups of the chitosan-pyroglutamate complex impart a strong positive surface charge. mdpi.com The mucus layer that lines many biological surfaces is rich in sialic acid and other negatively charged glycoproteins (mucins). The attraction between the cationic chitosan and the anionic mucins leads to strong adhesive forces. epa.gov
Biointerfacial engineering with this compound involves optimizing these mucoadhesive interactions. The density of the positive charge, which is influenced by the degree of deacetylation of the original chitosan and the pH, can be tuned to control the strength of the adhesion. nih.gov Furthermore, the formation of nanoparticles creates a large surface area for interaction with the mucosa. This strong, prolonged adhesion at the biointerface is critical for enhancing the absorption of encapsulated molecules by preventing their rapid clearance and ensuring they remain in close proximity to the epithelial barrier for an extended period. nih.govacs.org
Catalytic Science and Reaction Engineering
Chitosan-Based Catalytic Supports and Immobilization Strategies
Chitosan's inherent properties, such as its biodegradability, non-toxicity, and the presence of functional groups for modification, make it an attractive support material for catalysts. biointerfaceresearch.comnih.gov The immobilization of catalytically active species onto chitosan (B1678972) enhances catalyst stability, facilitates recovery and reuse, and often contributes to more environmentally friendly chemical processes. nih.gov
Functionalization with Proline Moieties for Organocatalysis
The functionalization of chitosan with proline moieties creates a powerful heterogeneous organocatalyst. L-proline itself is known as a "simple enzyme" for its ability to catalyze various asymmetric reactions with high stereoselectivity. wikipedia.orgprinceton.edu When immobilized on a chitosan support, the proline units act as the catalytic sites. This approach is central to the field of organocatalysis, which avoids the use of often toxic and expensive metal catalysts. nih.gov
The catalytic mechanism typically involves the formation of an enamine intermediate between the carbonyl substrate and the secondary amine of the proline ring. wikipedia.orgprinceton.edu The chiral environment provided by the L-proline directs the stereochemical outcome of the reaction. wikipedia.org The chitosan backbone serves to heterogenize the catalyst, making it easily separable from the reaction mixture for reuse, a key principle of sustainable chemistry. nih.govnih.gov This strategy has been successfully applied to a range of C-C bond-forming reactions, including aldol and Michael reactions. nih.govnih.gov
Metal Ion Complexation for Heterogeneous Catalysis (e.g., Palladium, Copper)
The chitosan backbone, rich in amino (-NH2) and hydroxyl (-OH) groups, is highly effective at chelating metal ions. aksaray.edu.trsemanticscholar.orgnih.gov This property is exploited to immobilize transition metals like palladium (Pd) and copper (Cu), creating robust heterogeneous catalysts. The 5-oxo-L-proline component can further enhance this complexation, providing additional coordination sites and influencing the electronic properties of the metal center. vulcanchem.comnih.gov
Palladium (Pd): Chitosan-supported palladium catalysts are extensively used for cross-coupling reactions. mdpi.com The polymer acts as a macroligand, stabilizing palladium nanoparticles (PdNPs) and preventing their aggregation and leaching. researchgate.netresearchgate.net The preparation often involves the sorption of palladium ions (e.g., [PdCl4]2−) onto the chitosan matrix, followed by a reduction step to form catalytically active Pd(0) nanoparticles. mdpi.comacs.org These catalysts have demonstrated high efficiency and stability in various organic transformations. mdpi.com
Copper (Cu): Similarly, copper ions can be effectively immobilized on chitosan-based supports. mdpi.com Chitosan-supported copper catalysts are valued for their application in a range of organic reactions, including C-N and C-O bond formation. mdpi.com The synthesis of these catalysts can be achieved by simply mixing a chitosan suspension with a copper precursor solution, such as copper sulfate or copper acetate (B1210297). mdpi.com The resulting material proves to be a highly active and stable heterogeneous catalyst. mdpi.com
Nanocatalyst Design and Synthesis
The use of "L-Proline, 5-oxo-, compd. with chitosan" extends to the design and synthesis of advanced nanocatalysts. Chitosan itself can act as a stabilizing and capping agent in the synthesis of metallic nanoparticles, controlling their size and shape and preventing agglomeration. semanticscholar.orgmdpi.com
The synthesis of these nanocatalysts often involves green chemistry principles, utilizing microwave irradiation or sonication to promote the reduction of metal salts in the presence of the chitosan composite. mst.eduresearchgate.netnih.gov For instance, palladium nanoparticles can be deposited onto chitosan nanocrystals through a one-pot fabrication method where a Pd salt precursor is directly reduced. nih.gov The resulting nanocomposites feature highly dispersed metal nanoparticles on the surface of the support, leading to enhanced catalytic activity. nih.gov Furthermore, magnetic nanoparticles (e.g., Fe3O4) can be incorporated into the chitosan matrix to create magnetically separable catalysts, which simplifies the recovery process significantly. nih.govnih.gov
Applications in Organic Synthesis and Transformations
Catalysts derived from this compound have found broad applicability in modern organic synthesis, particularly in reactions that align with the principles of green chemistry.
Multicomponent Reactions (MCRs) and Green Chemistry Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green chemistry. nih.gov Chitosan-based catalysts, including the proline-functionalized variant, are highly effective in promoting these reactions. nih.govscite.ai Their advantages include operational simplicity, mild reaction conditions, and the ability to be used in environmentally benign solvents like water. researchgate.net
As a biodegradable and reusable catalyst derived from a renewable resource, the chitosan-proline compound aligns perfectly with green chemistry goals. biointerfaceresearch.comscite.ai It has been successfully employed in the one-pot synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govscite.ai The catalyst's reusability has been demonstrated over multiple cycles with only a slight decrease in activity, enhancing its economic and environmental viability. scite.ai
C-C Bond Formation Reactions (e.g., Suzuki, Heck Cross-Coupling)
The palladium-impregnated versions of chitosan-based catalysts are particularly renowned for their efficacy in C-C bond formation reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. aksaray.edu.trrsc.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura cross-coupling reaction , which forms a carbon-carbon bond between an organoboron compound and an organohalide, is efficiently catalyzed by palladium nanoparticles supported on chitosan. nih.govresearchgate.net These heterogeneous catalysts exhibit excellent activity, often in aqueous media, and can be easily recovered and reused multiple times without significant loss of performance. nih.govresearchgate.net For instance, a proline-functionalized chitosan-palladium(II) complex has been developed as a nanocatalyst for the Suzuki reaction, affording biaryl products in good to excellent yields. rsc.org
The Mizoroki-Heck reaction , another pivotal C-C bond-forming reaction, also benefits from chitosan-supported palladium catalysts. nih.gov These catalysts have shown high yields and can be recycled, making the process more sustainable. researchgate.net Palladium nanoparticles supported on chitosan nanocrystals have demonstrated full product yield under relatively mild conditions in Heck coupling model reactions. nih.gov
Below is a table summarizing the performance of chitosan-supported palladium catalysts in Suzuki cross-coupling reactions with various aryl halides.
| Aryl Halide | Catalyst System | Reaction Conditions | Yield (%) | Recyclability (Runs) | Reference |
|---|---|---|---|---|---|
| Aryl Iodides | Pd@Chitosan Microspheres | 110 °C | 82-98 | Not Specified | mdpi.com |
| Various Aryl Halides | Pd@IO-Chitosan (Magnetic) | Aqueous media | >99 | 12 | nih.gov |
| Various Aryl Halides | Proline-functionalized Chitosan-Pd(II) | Water | Good to Excellent | Multiple | rsc.org |
| Aryl Bromides/Chlorides | OCMCS-Schiff Base-Pd(II) | Optimized conditions | High yields for bromides, lower for chlorides | 10 | aksaray.edu.tr |
| Various Aryl Halides | ChsB–Pd(II) | Microwave, Aqueous | >90 (at 5th run) | 5 | nih.gov |
Reduction and Oxidation Reactions
Chitosan-based catalysts often rely on the polymer's ability to stabilize metal nanoparticles, which are the active catalytic species. For instance, chitosan has been used as a support for palladium nanoparticles in hydrogenation reactions mdpi.comresearchgate.net. The amino and hydroxyl groups on the chitosan backbone can coordinate with metal ions, preventing their aggregation and maintaining catalytic activity mdpi.commdpi.com.
Furthermore, some studies have investigated the inherent, albeit limited, redox-modulating activity of chitosan and its derivatives, often in biological contexts, attributing these properties to its ability to chelate metal ions that can catalyze oxidative processes nih.govresearchgate.net. However, this is distinct from its application as a catalyst for chemical transformations in synthetic organic chemistry.
Similarly, L-proline is a well-established organocatalyst, particularly for asymmetric reactions like aldol and Mannich reactions, which proceed through enamine or iminium ion intermediates nih.govnih.gov. Its catalytic utility in direct oxidation or reduction reactions is less common and typically involves different mechanistic pathways.
Despite the individual catalytic activities of its components, research has not yet converged to explore the synergistic or unique catalytic properties of the specific compound this compound in the context of reduction and oxidation reactions.
Catalyst Reusability and Stability Assessment
Given the absence of studies on the primary catalytic activity of this compound in reduction and oxidation reactions, there is consequently no available data on its reusability and stability in these specific contexts.
In the broader field of chitosan-based catalysis, reusability is a frequently highlighted advantage. The heterogeneous nature of many chitosan-supported catalysts allows for their straightforward separation from the reaction mixture by filtration, which is a key aspect of green chemistry researchgate.netmdpi.comeurjchem.com. For example, proline-functionalized chitosan-palladium(II) complexes used in Suzuki cross-coupling reactions have been shown to be recoverable and reusable for several cycles rsc.org. The stability of such catalysts is often assessed by monitoring the change in catalytic activity and by spectroscopic or microscopic analysis of the catalyst structure after each cycle.
The stability of chitosan-based materials can be influenced by factors such as pH and the nature of the solvent, which can affect the swelling and integrity of the polymer matrix nih.gov. However, without specific experimental data for this compound under the conditions of reduction or oxidation reactions, any discussion of its stability and reusability would be purely speculative.
Environmental and Agricultural Research
Applications in Environmental Remediation
Chitosan-based materials are widely investigated for environmental cleanup due to their effectiveness as adsorbents for a variety of pollutants. nih.govmdpi.com The presence of abundant amino and hydroxyl groups in the chitosan (B1678972) structure allows for the binding of contaminants through various mechanisms. nih.gov The modification of chitosan with compounds like 5-oxo-L-proline can further enhance its performance in remediation applications. vulcanchem.commdpi.com
Chitosan and its derivatives have demonstrated significant efficacy in adsorbing heavy metals and dyes from aqueous solutions. nih.gov The functional groups on the chitosan polymer chain, such as amino (-NH2) and hydroxyl (-OH), serve as active sites for binding heavy metal ions. nih.govnih.gov The addition of 5-oxo-L-proline is suggested to enhance the efficacy of chitosan, as its pyrrolidone carboxylate groups can chelate metal ions, complementing the action of chitosan's primary amino groups. vulcanchem.com
Heavy metals such as lead (Pb), copper (Cu), cadmium (Cd), chromium (Cr), arsenic (As), and nickel (Ni) are major environmental concerns due to their toxicity and persistence. nih.govnih.gov Research has shown that chitosan-based adsorbents can effectively remove these metals from water. nih.govresearchgate.netresearchgate.net Similarly, chitosan is effective in removing various types of dyes, including reactive, acid, and direct dyes, which are common pollutants from the textile industry. nih.govnih.govresearchgate.net The interaction is particularly strong with anionic dyes due to the cationic nature of chitosan in acidic solutions. nih.govresearchgate.net
Table 1: Examples of Adsorption Capacities of Chitosan-Based Adsorbents for Various Pollutants
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
| Chitosan grafted with ethylenediamine | Congo Red (dye) | 1607 | nih.gov |
| Chitosan hydrogel beads | Reactive Black 5 (dye) | 875.66 | researchgate.net |
| Chitosan | Lead (Pb) | 0.228 | researchgate.net |
| Modified shrimp-based Chitosan | Chromium (Cr) | 20.4 | nih.gov |
| Modified shrimp-based Chitosan | Arsenic (As) | 15.9 | nih.gov |
| Chitosan/Poly(Vinyl Alcohol)/Silk Fibroin | Lead (Pb) | 168.93 | mdpi.com |
This table presents data for various chitosan-based materials to illustrate the potential of this class of biopolymers in pollutant adsorption. The specific performance of L-Proline, 5-oxo-, compd. with chitosan may vary.
Beyond heavy metals and dyes, chitosan-based materials are capable of adsorbing a range of other organic pollutants. mdpi.com These contaminants, which include phenols, pesticides, antibiotics, and microplastics, pose significant risks to ecosystems and human health. mdpi.comresearchgate.net The porous structure and functional groups of chitosan facilitate the removal of these compounds from wastewater. nih.govmdpi.com Chitosan can be physically modified into forms like hydrogels, membranes, or nanoparticles to improve its diffusion properties and enhance its effectiveness in adsorbing organic pollutants. mdpi.com The use of chitosan as a coagulant has also been effective in reducing total organic carbon (TOC) in drinking water sources, thereby lowering the potential for the formation of harmful disinfection byproducts. nih.gov
The removal of pollutants by chitosan and its derivatives occurs through several complex mechanisms, which can act simultaneously. mdpi.com The primary mechanisms include:
Chelation and Complexation: The amino and hydroxyl groups on the chitosan backbone can form stable complexes with heavy metal ions. nih.govnih.gov The 5-oxo-L-proline component can enhance this effect. vulcanchem.com
Ion Exchange: In acidic solutions, the amino groups of chitosan become protonated (-NH3+), allowing them to attract and bind with anionic pollutants, such as acid dyes or anionic metal complexes. nih.govmdpi.com
Electrostatic Attraction: The positive charge of protonated chitosan can electrostatically attract negatively charged pollutant molecules. nih.govresearchgate.net
Adsorption: Pollutants can be physically adsorbed onto the porous surface of the chitosan material. nih.govresearchgate.net
The sorption capacity is influenced by several factors, including the pH of the solution, the initial concentration of the pollutant, temperature, and the physical and chemical characteristics of the adsorbent itself, such as its degree of deacetylation and molecular weight. nih.govnih.gov Acidic conditions (pH < 6) are generally optimal for the adsorption of heavy metals and anionic dyes, as this ensures the protonation of chitosan's amino groups. nih.govresearchgate.net
Due to its properties as a flocculant and adsorbent, this compound is relevant to various water and wastewater treatment technologies. vulcanchem.comdober.comyoutube.com Chitosan-based solutions are used as natural, biodegradable coagulants and flocculants to clarify water by aggregating suspended solids, fine sediments, and other contaminants into larger particles (flocs) that can be easily removed through sedimentation or filtration. dober.comyoutube.commdpi.com
Compared to conventional synthetic flocculants like polyacrylamide, chitosan is an environmentally friendly alternative that does not pose bio-accumulation risks. dober.commdpi.com It is effective in a range of treatment systems, from active mechanical systems to passive filtration models. dober.comyoutube.com The use of chitosan can improve water clarity, reduce turbidity, and remove a variety of contaminants, including heavy metals and organic pollutants, making it a versatile tool for meeting water quality standards. nih.govdober.commdpi.com
Agricultural Applications in Plant Science
In agriculture, chitosan is recognized as a biostimulant that can enhance plant growth and elicit defense responses against pathogens and abiotic stress. nih.govmdpi.comnih.gov The compound this compound is particularly interesting because both of its components have beneficial roles in plant physiology.
Foliar application of this compound is reported to potentially increase crop yield by modulating the plant's proline metabolism. vulcanchem.com Proline is a crucial amino acid that accumulates in plants under stress conditions, acting as an osmoprotectant to maintain cell turgor, scavenge reactive oxygen species, and stabilize cellular structures. nih.govekb.eg
Research on chitosan and proline-related compounds has shown various positive effects on plants:
Enhanced Stress Resistance: Chitosan application can increase proline levels in plants, helping them to better withstand abiotic stresses such as drought, salinity, and heavy metal toxicity. nih.govnih.gov
Improved Growth: Studies have shown that chitosan can stimulate physiological processes like cell division and elongation, leading to increased plant height, biomass, and yield. researchgate.net
Nutrient Uptake: The cationic nature of chitosan can lead to an electrostatic bond with plant surfaces, potentially benefiting the uptake of nutrients mixed with it. youtube.com
Synergistic Effects: A study on potato microtuberization found that a proline nanocomposite coated with chitosan significantly increased the number and weight of microtubers, especially under moderate salinity stress. scu.ac.ir This suggests a synergistic effect between chitosan and proline in promoting plant development under challenging conditions. scu.ac.ir
Table 2: Examples of Chitosan and Proline Effects on Plant Growth
| Plant | Treatment | Observed Effect | Reference |
| Potato (Solanum tuberosum L.) | Proline nanocomposite coated with chitosan | Significant increase in the number and weight of microtubers. | scu.ac.ir |
| Common Bean (Phaseolus vulgaris) | Chitosan under drought stress | Increased total amino acids and proline concentration, potentially improving water availability. | ekb.eg |
| Rosa roxburghii | Chitosan | Enhanced resistance, growth, yield, and quality. | researchgate.net |
| Maize (Zea mays) | N-succinyl chitosan and N,O-dicarboxy-methylated chitosan | Increased photosynthetic rate and harvest yield under water deficit conditions. | nih.gov |
This table provides examples from studies on chitosan and proline-related applications to illustrate their potential benefits in agriculture.
Modulation of Plant Stress Responses (e.g., Abiotic Stress Mitigation)
Chitosan and its derivatives are recognized for their potential to enhance plant tolerance to various environmental challenges. bohrium.com Abiotic stresses, such as drought, salinity, and temperature extremes, are significant factors that limit agricultural productivity worldwide. mdpi.com The application of chitosan has been shown to mitigate the adverse effects of these stresses on various crops. researchgate.net
Research indicates that treating plants with chitosan can trigger a cascade of defense responses, preparing them to better withstand harsh conditions. nih.gov For instance, studies on wheat and maize have demonstrated that chitosan application can alleviate the impacts of water deficit and salt stress. mdpi.com In tomato plants subjected to salt stress, the use of chitosan-immobilized beneficial bacteria led to improved plant growth, suggesting a synergistic effect in stress mitigation. mdpi.comfrontiersin.org
The protective mechanism of chitosan involves enhancing various physiological processes within the plant. It can improve photosynthesis rates and nutrient uptake, which are often compromised under stress. mdpi.comfrontiersin.org By stimulating these fundamental processes, chitosan helps maintain plant vigor and productivity even when environmental conditions are not optimal. researchgate.net The application of chitosan is considered an eco-friendly approach to bolster plant defense mechanisms against abiotic stressors, potentially reducing the reliance on conventional chemical treatments. bohrium.com
Induction of Osmolytes (e.g., Proline Accumulation) and Antioxidant Enzymes
A key strategy plants use to combat abiotic stress is the accumulation of compatible solutes, or osmolytes, and the enhancement of their antioxidant defense systems. Chitosan has been found to play a significant role in inducing both of these protective mechanisms. researchgate.net
Induction of Osmolytes: Under stress conditions like drought or high salinity, plants accumulate osmolytes such as proline and various sugars to maintain cellular water balance and protect cellular structures. nih.gov Chitosan treatment has been observed to enhance the production of these compounds. researchgate.netmdpi.com For example, foliar application of chitosan on wheat plants resulted in increased levels of osmolytes like proline and sugars. In tomato crops under salt stress, chitosan helped increase the production of metabolites and osmolytes, aiding in the plant's recovery and development. nih.gov The accumulation of these molecules helps in osmotic adjustment, allowing the plant to retain water more effectively. nih.gov However, the effect can be concentration-dependent; some studies on safflower showed that high concentrations of chitosan increased proline levels, while low concentrations led to a decrease. nih.govresearchgate.net
Enhancement of Antioxidant Enzymes: Abiotic stress leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) anions, which can cause significant oxidative damage to cells. nih.gov Plants counteract this by producing antioxidant enzymes. Chitosan application has been shown to boost the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.govfrontiersin.orgresearchgate.net These enzymes work in concert to neutralize ROS, thereby protecting the cell from oxidative damage. iosrjournals.org For example, in durum wheat under salt stress, chitosan treatment significantly increased the activity of CAT and SOD, which corresponded with a reduction in markers of oxidative damage. nih.gov This enhancement of the antioxidant system is a crucial part of how chitosan confers stress tolerance. nih.govfrontiersin.org
Table 1: Effect of Chitosan Application on Osmolytes and Antioxidant Enzymes in Various Plants Under Abiotic Stress
| Plant Species | Stress Type | Observed Effect | Reference(s) |
|---|---|---|---|
| Mungbean | Salinity | Reduced activities of CAT, POD, and APX by scavenging ROS. | iosrjournals.org |
| Durum Wheat | Salinity | Increased activities of SOD and CAT; decreased hydrogen peroxide content. | nih.gov |
| Maize | Salt Stress | Elicited antioxidant enzyme activities to reduce oxidative damage. | nih.govfrontiersin.org |
| Apple (Wounded) | Mechanical Injury | Stimulated activities of NADPH oxidase, SOD, POD, and CAT. | nih.govfrontiersin.org |
| Tomato | Salt Stress | Increased production of osmolytes. | nih.gov |
| Thyme | Not Specified | Increased accumulation of proline. | nih.gov |
| White Clover | Drought Stress | Elicited antioxidant enzyme activities. | nih.gov |
Mechanism of Interaction with Plant Systems (e.g., Stomatal Closure)
The interaction of chitosan with plant systems is complex, involving signaling pathways that modulate physiological and molecular responses to stress. One of the most well-documented physiological responses is the induction of stomatal closure. researchgate.netnih.gov
Stomata are small pores on the leaf surface that regulate gas exchange and water transpiration. By inducing stomatal closure, chitosan acts as an antitranspirant, reducing water loss from the plant. mdpi.comnih.gov This is particularly beneficial under drought conditions. Studies have shown that chitosan-treated pepper plants used significantly less water than untreated plants due to this effect. nih.gov
The mechanism behind chitosan-induced stomatal closure involves the production of signaling molecules, including reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), and interactions with plant hormones like abscisic acid (ABA). researchgate.netnih.govfrontiersin.org Research on tomato and Commelina communis demonstrated that chitosan application triggers the production of H₂O₂ specifically in the guard cells that surround the stomatal pore. nih.gov This burst of H₂O₂ acts as a signal that leads to the closure of the stomata. nih.gov This signaling pathway is a component of the plant's innate immune and stress response system, which can also be triggered by pathogens. frontiersin.orgnih.gov
Beyond stomatal regulation, chitosan interacts with plant cells at a molecular level. It can bind to cell membranes and influence gene expression. frontiersin.orgnih.gov For instance, chitosan has been shown to alter the expression of genes related to stress-responsive hormones and auxin transport in roots, affecting root architecture and development. nih.govmdpi.com This indicates that chitosan can modulate fundamental plant development processes in addition to its role in immediate stress responses.
Table 2: Summary of Mechanisms of Chitosan Interaction with Plant Systems
| Mechanism | Description | Key Signaling Molecules | Plant Response | Reference(s) |
|---|---|---|---|---|
| Stomatal Closure | Chitosan acts as an elicitor, causing guard cells to close stomatal pores. | Hydrogen Peroxide (H₂O₂), Nitric Oxide (NO), Abscisic Acid (ABA) | Reduced transpiration, water conservation, defense against pathogen entry. | researchgate.netnih.govfrontiersin.orgnih.gov |
| Gene Expression Modulation | Interacts with cell surface receptors, leading to changes in the expression of stress- and growth-related genes. | Jasmonic Acid, Salicylic Acid, Auxin | Altered root development, induction of defense proteins. | frontiersin.orgnih.govmdpi.com |
| Antioxidant System Activation | Triggers pathways that lead to increased synthesis and activity of antioxidant enzymes. | Reactive Oxygen Species (ROS) | Detoxification of harmful ROS, reduction of oxidative stress. | nih.govnih.govfrontiersin.org |
Emerging Research Frontiers and Future Perspectives
Computational and In Silico Approaches for Compound Design and Prediction
Computational and in silico methods are becoming indispensable for accelerating the design and predicting the functional attributes of novel biomaterials, including derivatives of chitosan (B1678972). These approaches allow for the rapid screening of potential modifications and provide deep insights into molecular interactions before undertaking extensive laboratory work.
Molecular Modeling and Simulation: Molecular dynamics (MD) simulations and quantum mechanics (QM) methods are being employed to predict the binding affinities and interaction patterns between chitosan and various functional molecules. For instance, studies have successfully used these techniques to evaluate how different organic acids interact with chitosan, selecting the most promising candidates for synthesis based on the strength of these interactions. nih.gov This same methodology can be applied to optimize the association between 5-oxo-L-proline and chitosan, predicting how factors like the degree of deacetylation and molecular weight of chitosan influence the stability and properties of the final compound. vulcanchem.com Such simulations can reveal the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound's structure and function. nih.gov
Predictive Algorithms for Functional Properties: Researchers can utilize computational models to forecast specific properties of the L-Proline, 5-oxo-, compd. with chitosan. By inputting structural information, these algorithms can predict characteristics such as antimicrobial efficacy, biocompatibility, and biodegradability. This predictive capability streamlines the development process, enabling the design of compounds with tailored functionalities for specific applications.
| Computational Method | Application in Compound Design | Predicted Outcomes |
|---|---|---|
| Quantum Mechanics (QM) | Evaluating binding affinities and interaction energies between 5-oxo-L-proline and chitosan. | Strength and nature of molecular interactions, optimal geometries. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound in biological environments. | Conformational changes, stability, hydrogen bond networks. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with specific biological activities (e.g., antimicrobial). | Prediction of efficacy based on chemical structure modifications. |
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Biomaterials)
The unique properties of chitosan-based materials make them highly suitable for advanced manufacturing processes like 3D printing, a technology at the forefront of tissue engineering and customized medical devices. nih.govbohrium.com The integration of this compound into these techniques opens new avenues for creating functional, patient-specific constructs.
3D Printing and Bio-ink Formulation: Chitosan is a promising natural polymer for developing bio-inks used in 3D bioprinting due to its biocompatibility, biodegradability, and non-immunogenicity. nih.govresearchgate.net Chitosan-based hydrogels can be formulated to have the appropriate rheological properties for extrusion-based printing, allowing the layer-by-layer fabrication of complex scaffolds. nih.govmdpi.com The incorporation of 5-oxo-L-proline into a chitosan hydrogel can enhance its properties, for example, by improving water solubility and adding antimicrobial functionality to the printed scaffold. vulcanchem.com This allows for the creation of structures that not only provide physical support for tissue regeneration but also actively prevent infection. 3D printing offers precise control over the scaffold's micro-architecture, including pore size and interconnectivity, which is crucial for cell attachment and proliferation. nih.govbohrium.com
Exploration of Novel Bioconjugation and Functionalization Strategies
While this compound is typically formed through non-covalent ionic interactions, research is moving towards creating covalent linkages to produce conjugates with enhanced stability and novel functions. vulcanchem.com The abundant amino and hydroxyl groups on the chitosan backbone are reactive sites for various chemical modifications. mdpi.commdpi.com
Covalent Grafting and Conjugation: Strategies are being developed to covalently attach L-proline or its derivatives to the chitosan polymer chain. This can be achieved through methods like carbodiimide (B86325) chemistry or Schiff base formation, creating a stable amide linkage. Such "grafting" techniques result in a chitosan conjugate with permanently altered properties. researchgate.net These modifications can improve solubility in physiological environments, a known limitation of unmodified chitosan, and enhance specific biological activities. mdpi.com For example, covalently linking an antimicrobial agent can lead to a more durable and potent effect compared to a simple salt complex.
Multi-functional Platforms: Future research will likely focus on creating multi-functional materials by co-conjugating 5-oxo-L-proline with other active molecules, such as growth factors, anti-inflammatory agents, or targeting ligands. This would result in sophisticated biomaterials capable of performing multiple roles simultaneously, for instance, a wound dressing that promotes healing, reduces inflammation, and prevents infection.
Investigation of Structure-Activity Relationships for Targeted Applications
A deeper understanding of the relationship between the molecular structure of this compound and its functional properties is critical for designing materials for specific, targeted applications.
The antimicrobial activity of this compound serves as an excellent case study. Its effectiveness stems from a synergistic mechanism:
Chitosan's Cationic Backbone: The protonated amino groups on the chitosan chain interact with negatively charged bacterial cell membranes, disrupting their integrity and increasing permeability. vulcanchem.com
5-oxo-L-proline's Contribution: The 5-oxo-L-proline component can enhance this effect, potentially by chelating metal ions that are essential for the survival and growth of microbes. vulcanchem.com
By systematically modifying key structural parameters and observing the resulting changes in activity, researchers can fine-tune the compound for maximum efficacy.
| Structural Parameter | Method of Modification | Potential Impact on Activity |
|---|---|---|
| Molecular Weight of Chitosan | Controlled depolymerization (e.g., enzymatic, chemical) | Influences solubility, viscosity, and antimicrobial efficacy. |
| Degree of Deacetylation (DD) of Chitosan | Varying the conditions of chitin (B13524) deacetylation | Affects the density of cationic charges, impacting interaction with cell membranes. |
| Ratio of 5-oxo-L-proline to Chitosan | Adjusting stoichiometry during synthesis | Optimizes the balance between chitosan's membrane disruption and the chelating/moisturizing effects of 5-oxo-L-proline. |
Scalability and Sustainable Production Methods
For any biomaterial to achieve widespread application, its production must be scalable, cost-effective, and sustainable. This compound is well-positioned in this regard.
Sustainable Sourcing: The primary component, chitosan, is derived from chitin, the second most abundant polysaccharide in nature after cellulose. nih.gov Chitin is primarily sourced from the shells of crustaceans like shrimp and crabs, which are often byproducts of the fishing industry. Utilizing this waste stream adds significant value and contributes to a circular economy.
Scalable Synthesis: The synthesis of the compound is based on a relatively straightforward process involving the mixing of chitosan and 5-oxo-L-proline under acidic conditions, followed by precipitation and drying. vulcanchem.com These steps—dissolution, complexation, and precipitation—are standard chemical engineering processes that are readily scalable for industrial production. Commercial suppliers already indicate the potential for large-scale manufacturing, suggesting that the process is considered economically viable. lookchem.com Future research will focus on optimizing reaction conditions, such as pH and temperature, to maximize yield and purity while minimizing energy consumption and waste generation. vulcanchem.com
Q & A
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing rigorous studies on this compound?
- Methodology : For preclinical studies, use PICOT: P opulation (e.g., in vitro cell lines), I ntervention (compound dosage), C omparison (free proline/chitosan), O utcome (cytotoxicity, efficacy), T ime (exposure duration). FINER criteria ensure feasibility and novelty—e.g., exploring novel cross-linking methods or untested biological endpoints .
Methodological Notes
- Data Contradictions : Address discrepancies (e.g., variable catalytic ee values) by standardizing reaction conditions (solvent, temperature) and reporting detailed chitosan provenance (DD, molecular weight) .
- Ethical Compliance : For biological studies, include ethics committee approvals (e.g., IACUC) and cytotoxicity profiling (ISO 10993-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
